Product packaging for Aluminium isopropoxide(Cat. No.:CAS No. 555-31-7)

Aluminium isopropoxide

Cat. No.: B147389
CAS No.: 555-31-7
M. Wt: 87.08 g/mol
InChI Key: XHODMTAOVMFHQJ-UHFFFAOYSA-N
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Description

Significance of Aluminium Isopropoxide in Modern Chemical Synthesis

This compound's prominence in contemporary chemical synthesis stems from its effectiveness as a mild and selective Lewis acid catalyst. chemeurope.com It is particularly renowned for its role in oxidation and reduction reactions, offering a high degree of chemoselectivity that is often difficult to achieve with other reagents. minia.edu.egslideshare.net This selectivity allows for the transformation of specific functional groups within a complex molecule without affecting other sensitive parts, a crucial aspect in multi-step organic synthesis. minia.edu.egpw.live

Its applications extend to various domains of organic chemistry:

Catalytic Reductions and Oxidations: It is a key reagent in the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones to their corresponding alcohols and the reverse reaction, the Oppenauer oxidation of secondary alcohols to ketones. slideshare.netwikipedia.orgwikipedia.org These reactions are prized for their mild conditions and high selectivity. pharmaguideline.comcutm.ac.in

Disproportionation Reactions: In the Tishchenko reaction, this compound catalyzes the disproportionation of an aldehyde into an ester. wikipedia.orgtardigrade.inwikipedia.org

Polymerization: The compound serves as an effective initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, leading to the formation of biodegradable polyesters. wikipedia.orgrsc.orgacs.org

Material Science: It is a widely used precursor in the sol-gel process for the synthesis of high-purity aluminium oxide (alumina) and other ceramic materials with controlled properties. rsc.orgyildiz.edu.trscielo.brmetall-mater-eng.com These materials have applications in areas ranging from catalysis to electronics. sigmaaldrich.comresearchgate.net

The relatively low cost and environmentally friendly nature of this aluminium-based catalyst further enhance its appeal in sustainable and green chemistry initiatives. minia.edu.eg

Historical Context of this compound Applications in Academia and Industry

The journey of this compound in the chemical world began in 1899, first reported in the master's thesis of the Russian chemist Vyacheslav Tishchenko. wikipedia.org His work detailed its synthesis and its catalytic activity in the self-condensation of aldehydes to form esters, a reaction now famously known as the Tishchenko reaction. wikipedia.org

However, the broader utility of this compound as a reducing agent was brought to light in 1925 by Hans Meerwein, Rudolf Schmidt, and Albert Verley. chemeurope.comwikipedia.org They independently discovered that aluminium alkoxides could effectively reduce aldehydes and ketones to alcohols. wikipedia.org Ponndorf later refined this method, establishing this compound in isopropanol (B130326) as the preferred reagent, leading to the naming of the Meerwein-Ponndorf-Verley (MPV) reduction. wikipedia.orgnumberanalytics.com

Shortly after, in 1937, Rupert Viktor Oppenauer developed the reverse reaction, the oxidation of secondary alcohols to ketones, using aluminium alkoxides in the presence of an excess of a ketone like acetone (B3395972). wikipedia.orgjk-sci.comsynarchive.com This reaction, now known as the Oppenauer oxidation, became a valuable synthetic tool, particularly in the synthesis of steroids. slideshare.netjk-sci.com

Industrially, the Tishchenko reaction, catalyzed by aluminium alkoxides, found application in the large-scale production of important solvents like ethyl acetate (B1210297) from acetaldehyde. wikipedia.org The use of this compound as a precursor for alumina (B75360) via the sol-gel method has also become a significant industrial process for producing high-purity ceramics and catalyst supports. researchgate.netresearchgate.net Its role in polymerization catalysis continues to be an active area of academic and industrial research, particularly for the production of biocompatible polymers. rsc.orgdataintelo.com

Properties of this compound

Below are tables detailing some of the key physical and chemical properties of this compound.

Physical Properties

PropertyValueReference(s)
Molecular Formula C₉H₂₁AlO₃ wikipedia.org
Molar Mass 204.246 g·mol⁻¹ wikipedia.org
Appearance White solid wikipedia.org
Density 1.035 g/cm³ wikipedia.org
Melting Point 118-142 °C (Varies with purity) chemeurope.comwikipedia.org
Boiling Point 135 °C at 10 Torr wikipedia.org
Solubility Decomposes in water; Soluble in isopropanol, benzene (B151609), toluene (B28343) wikipedia.orgchembk.com
Flash Point 16 °C wikipedia.org

Structural and Chemical Data

IdentifierValueReference(s)
CAS Number 555-31-7 wikipedia.org
Crystal Structure Monoclinic wikipedia.org
Molecular Structure Tetrameric in the solid state, described as Al[(μ-O-i-Pr)₂Al(O-i-Pr)₂]₃. The central aluminium atom is octahedral, while the other three are tetrahedral. chemeurope.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8AlO B147389 Aluminium isopropoxide CAS No. 555-31-7

Properties

CAS No.

555-31-7

Molecular Formula

C3H8AlO

Molecular Weight

87.08 g/mol

IUPAC Name

aluminum;propan-2-olate

InChI

InChI=1S/C3H8O.Al/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

XHODMTAOVMFHQJ-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

Canonical SMILES

CC(C)O.[Al]

boiling_point

135 °C @ 10 mm Hg;  131 °C @ 7.5 mm Hg;  125.5 °C @ 5.5 mm Hg;  113 °C @ 2.5 mm Hg;  106 °C @ 1.5 mm Hg;  94 °C @ 0.5 mm Hg

Color/Form

White solid
WHITE CRYSTALS

density

1.025 @ 20 °C

melting_point

119 °C

Other CAS No.

555-31-7

physical_description

Liquid;  OtherSolid

Pictograms

Flammable

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons.

Synonyms

2-Propanol Aluminum Salt;  Isopropyl Alcohol Aluminum Salt;  AIPD;  Aliso;  Aluminum 2-Propoxide;  Aluminum Isopropanolate;  Aluminum Isopropioate;  Aluminum Isopropylate;  Aluminum sec-Propanolate;  Aluminum Triisopropoxide;  Aluminum Triisopropylate;  Aluminu

Origin of Product

United States

Synthetic Methodologies for Aluminium Isopropoxide

Industrial Synthesis Pathways for Aluminium Isopropoxide Production

Industrially, this compound is primarily produced through two main routes: the direct reaction of aluminium with isopropanol (B130326) and the reaction of aluminium halides with isopropanol.

Direct Alcoholysis of Aluminium Metal with Isopropanol

The direct synthesis of this compound involves the reaction between aluminium metal and isopropyl alcohol. wikipedia.org This reaction is represented by the following equation:

2 Al + 6 iPrOH → 2 Al(O-i-Pr)₃ + 3 H₂ wikipedia.org

This process typically requires heating a mixture of finely divided aluminium metal and anhydrous isopropanol. wikipedia.orgprepchem.com The reaction proceeds with the evolution of hydrogen gas. prepchem.com For the reaction to proceed efficiently, the protective oxide layer naturally present on the surface of the aluminium must be disrupted. youtube.com While the reaction can occur without a catalyst, it is generally very slow at room temperature. stackexchange.com To achieve practical reaction rates, the process is often carried out at reflux temperatures, and catalysts are commonly employed. prepchem.com In one procedure, refluxing 27 grams of finely divided aluminium metal with 240 grams of isopropanol under a nitrogen atmosphere resulted in the production of this compound. prepchem.com The product can be used directly as a solution or isolated by distillation. prepchem.com

Preparation from Aluminium Halides and Isopropanol

An alternative industrial method for preparing this compound involves the reaction of an aluminium halide, such as aluminium trichloride (B1173362) (AlCl₃), with isopropanol. wikipedia.org The general reaction is as follows:

AlCl₃ + 3 iPrOH → Al(O-i-Pr)₃ + 3 HCl wikipedia.org

This method avoids the challenges associated with the reactivity of aluminium metal. However, it produces hydrogen chloride (HCl) as a byproduct, which needs to be managed. One proposed method to handle the HCl generated is to add a tertiary amine to the reaction mixture to neutralize it. sciencemadness.org Another approach involves reacting anhydrous aluminium chloride with sodium isopropoxide, which is prepared from sodium hydroxide (B78521) and isopropanol. sciencemadness.org This yields this compound and sodium chloride, with the former being separated by distillation. sciencemadness.org

Catalytic Approaches and Mechanistic Aspects in this compound Synthesis

To overcome the kinetic barriers of the direct alcoholysis of aluminium, various catalysts and initiators are employed. These substances play a crucial role in disrupting the passivating aluminium oxide layer and facilitating the reaction with isopropanol.

Role of Mercury(II) Salts as Catalysts

Mercury(II) salts, particularly mercury(II) chloride (HgCl₂), have historically been used as effective catalysts for the synthesis of this compound. prepchem.comsciencemadness.org The mechanism involves the reaction of HgCl₂ with aluminium to form an amalgam on the aluminium surface. youtube.comyoutube.com This amalgam disrupts the protective oxide layer, exposing fresh, reactive aluminium metal to the isopropanol. youtube.comyoutube.com

The procedure often involves heating a mixture of aluminium, isopropanol, and a small catalytic amount of mercury(II) chloride. wikipedia.orgprepchem.com For instance, a mixture of 100 g of aluminium, 1200 ml of isopropyl alcohol, and 5 g of mercury(II) chloride can be heated to initiate a vigorous exothermic reaction. prepchem.com While effective, the use of mercury salts introduces toxicity concerns, and the resulting product can be contaminated with mercury, which is difficult to remove. sciencemadness.orggoogle.com Consequently, industrial routes often avoid the use of mercury. wikipedia.org

Influence of Halogen Catalysis, including Iodine

Iodine (I₂) is another commonly used catalyst to initiate the reaction between aluminium and isopropanol. wikipedia.orgresearchgate.net The catalytic action of iodine involves two main functions: it helps to disrupt the oxide layer and it reacts directly with the aluminium. youtube.com

The reaction of iodine with aluminium forms aluminium triiodide (AlI₃). This in-situ generated aluminium halide is highly reactive and subsequently reacts with isopropanol to form this compound and hydriodic acid (HI). The hydriodic acid can then react with more aluminium metal to regenerate aluminium triiodide, thus continuing the catalytic cycle. youtube.com Often, iodine is used in conjunction with mercury(II) chloride to ensure a rapid and complete reaction. youtube.comsciencemadness.org For example, one preparation involved using 1.65g of HgCl₂ and 0.2g of iodine for 30g of aluminium foil in 400 ml of dry isopropanol. sciencemadness.org

Use of Aluminium Chloride and Tri-n-propyl Aluminium as Initiators

To avoid the use of toxic mercury catalysts, other initiators have been developed. Aluminium chloride (AlCl₃) can itself act as a catalyst. scientific.netguidechem.com The catalytic mechanism of AlCl₃ is thought to involve the formation of corrosive pitting on the aluminium surface, creating micro-galvanic cells that facilitate the dissolution of the metal. scientific.net The reaction kinetics when using AlCl₃ as a catalyst have been studied, showing a zero-order reaction when aluminium is in excess and a reaction order of 0.75 when isopropanol is in excess. scientific.net

A more recent approach involves using a combination of tri-n-propyl aluminium and a small amount of this compound from a previous batch to initiate the reaction. google.com This method avoids catalysts like HgCl₂, AlCl₃, and I₂, leading to a higher purity product. google.com In one example, 4.5 kg of aluminium particles and 40 kg of isopropanol were heated, and the reaction was initiated by the slow addition of 200g of tri-n-propyl aluminium and 200g of this compound. google.com This process yielded high-purity ( >99.99%) this compound with a yield of 96.5%. google.com

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

MethodReactantsCatalyst/InitiatorKey Features
Direct Alcoholysis Aluminium, IsopropanolNone (slow) or various catalystsHydrogen gas evolution; requires disruption of oxide layer. wikipedia.orgprepchem.com
From Aluminium Halides Aluminium trichloride, IsopropanolNoneProduces HCl as a byproduct. wikipedia.org
Mercury(II) Salt Catalysis Aluminium, IsopropanolMercury(II) chlorideForms aluminium amalgam; highly effective but toxic. wikipedia.orgyoutube.comsciencemadness.org
Iodine Catalysis Aluminium, IsopropanolIodineForms aluminium iodide in-situ; often used with HgCl₂. wikipedia.orgyoutube.com
AlCl₃/Tri-n-propyl Aluminium Initiation Aluminium, IsopropanolAluminium chloride or Tri-n-propyl aluminium + this compoundMercury-free routes; can produce high-purity product. scientific.netgoogle.com

Table 2: Research Findings on Initiator Systems

Initiator SystemReactant Ratio (example)Reaction Conditions (example)YieldPurity
Tri-n-propyl aluminium + this compound 4.5kg Al, 40kg iPrOH, 200g Tri-n-propyl Al, 200g Al(O-i-Pr)₃Heat to 85°C, reflux for 4h96.5%>99.99%
Mercury(II) chloride 100g Al, 1200ml iPrOH, 5g HgCl₂Gentle reflux until vigorous reaction, then reflux for 6-7h85-90%Not specified
Aluminium dross with HgI₂ catalyst 3 mol IPA / mol Al, 10⁻³ mol HgI₂ / mol Al70-82°C for 17h75%>97.6%

Elucidation of Catalytic Mechanisms in this compound Formation

The synthesis of this compound from the direct reaction of aluminium and isopropanol is often facilitated by a catalyst. Iodine is a commonly used catalyst, and its mechanism involves several steps. Initially, iodine reacts with aluminium to form aluminium iodide (AlI₃). This intermediate then reacts with isopropanol to produce this compound and hydrogen iodide (HI). Finally, the hydrogen iodide reacts with aluminium to regenerate aluminium iodide and produce hydrogen gas. researchgate.net

Another catalytic approach involves the use of a dual initiator system composed of tri-n-propyl aluminium (TNP) and this compound itself. In this process, the initiation phase occurs at a temperature of 40–50°C, where TNP reacts with isopropanol to create aluminium alkoxide intermediates. The pre-added this compound serves to activate the surface of the aluminium particles. Following this, the propagation phase involves heating the mixture to 80–90°C, which accelerates the exothermic reaction between aluminium and isopropanol, yielding this compound and hydrogen gas.

In the context of the Meerwein-Ponndorf-Verley (MPV) reduction, the catalytic cycle of this compound involves a six-membered ring transition state. The aluminium alkoxide coordinates with the carbonyl oxygen of a ketone or aldehyde. This coordination facilitates the transfer of a hydride from the alkoxy ligand to the carbonyl group, resulting in the formation of the corresponding alcohol and regeneration of the catalyst. name-reaction.com The reverse reaction, known as the Oppenauer oxidation, also proceeds through a similar mechanism where an alcohol is oxidized to a ketone. name-reaction.comwikipedia.org

Advanced Synthetic Strategies and Feedstock Utilization

Innovations in the synthesis of this compound focus on environmentally friendly methods and the use of alternative raw materials to enhance sustainability and cost-effectiveness.

Green Synthesis Approaches for High-Purity this compound

Green synthesis strategies aim to produce high-purity this compound while minimizing environmental impact. One such approach involves the reaction of aluminium and isopropanol in the presence of a catalyst at room temperature and pressure. mdpi.com This method is advantageous as it does not produce toxic or hazardous substances, with hydrogen gas being the main byproduct. mdpi.com The resulting this compound can then be used as a precursor for producing high-purity alumina (B75360) through controlled hydrolysis. mdpi.comnih.gov

A sustainable method has been developed that utilizes the reaction mass from previous this compound syntheses as a catalyst for subsequent batches. This recycling of the reaction mass, which contains active alkoxide species, reduces waste and eliminates the need for external catalysts.

Utilization of Aluminium Dross as a Raw Material

Aluminium dross, a waste product from the aluminium industry, can be a valuable raw material for synthesizing this compound. researchgate.netresearchgate.net The process typically involves a solid-liquid reaction between the metallic aluminium present in the dross and isopropyl alcohol. researchgate.net This reaction is often carried out in the presence of catalysts such as a small amount of HgI₂, HgCl₂, I₂, or FeCl₃. researchgate.net The synthesis of this compound from aluminium dross has been shown to yield a product with a purity of over 97.6%. researchgate.net This approach not only provides a method for valorizing an industrial waste product but also offers an alternative feedstock for producing valuable chemicals. researchgate.netsci-hub.se

Purification Techniques for High-Purity this compound

Achieving high purity is crucial for many applications of this compound. Various purification techniques are employed to remove impurities and obtain a product of the desired quality.

Vacuum Distillation and Sublimation Protocols for this compound

Vacuum distillation is a primary method for purifying this compound. researchgate.net A two-stage distillation process is often employed. The first stage, normal-pressure distillation, is used to remove excess isopropanol and other low-boiling-point byproducts at approximately 90°C. The second stage involves reduced-pressure distillation, typically at a pressure of 1333 Pa, to isolate the this compound fraction, which distills at a temperature between 135°C and 145°C. This method can achieve a purity of over 99.99%.

Another effective purification technique is vacuum sublimation. google.com This process involves heating the crude product under vacuum, causing the this compound to sublime and then deposit as a purified solid on a cold surface, leaving non-volatile impurities behind. This method is particularly useful for removing residual aluminium metal or hydroxides.

Purification MethodConditionsPurity Achieved
Reduced-Pressure Distillation 1333 Pa, 135-145°C>99.99%
Vacuum Sublimation Temperature gradients >100°CHigh, removes non-volatile impurities google.com

Hydrolytic Purification Processes and Impurity Control

Hydrolytic purification is another strategy to enhance the purity of this compound, particularly for its use in synthesizing high-purity alumina. This process involves the controlled hydrolysis of this compound, followed by the removal of impurities. mdpi.comhanyang.ac.kr

Impurities such as silicon and iron are common in this compound synthesized from industrial-grade aluminium. mdpi.com To address this, impurity-scavenging agents can be added during the synthesis process. For instance, lanthanum oxide (La₂O₃) has been shown to be effective in reducing silicon content, while agents like 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) and phenolphthalein (B1677637) can bind to and help remove iron impurities. mdpi.comnih.gov The addition of these scavengers during synthesis can lead to an alumina product with a purity exceeding 99.99%. mdpi.com

A study demonstrated that adding 1 wt% of La₂O₃ reduced the silicon content from 99.7 ppm to 16.4 ppm. mdpi.comnih.gov Similarly, the use of 0.2 wt% phenolphthalein as an iron-binding agent lowered the iron content from 66.4 ppm to 9.7 ppm. mdpi.comnih.gov

ImpurityScavenging AgentInitial Concentration (ppm)Final Concentration (ppm)
Silicon1 wt% La₂O₃99.7 mdpi.comnih.gov16.4 mdpi.comnih.gov
Iron0.6 wt% PAN66.4 mdpi.comnih.gov20.7 mdpi.comnih.gov
Iron0.2 wt% Phenolphthalein66.4 mdpi.comnih.gov9.7 mdpi.comnih.gov

The controlled hydrolysis of the purified this compound is a critical step. The ratio of water to this compound and the hydrolysis temperature can influence the particle size and morphology of the resulting alumina. mdpi.com Subsequent calcination of the hydrolyzed product at high temperatures, such as 1200°C, yields high-purity alumina powder. mdpi.comnih.gov

Strategies for Scavenging Residual Impurities

The synthesis of high-purity aluminum isopropoxide, a critical precursor for producing high-purity alumina (≥99.99%), is often challenged by the presence of residual impurities, most notably silicon and iron. nih.govpatsnap.comhlh-js.com These contaminants can originate from the raw materials, such as industrial-grade aluminum and isopropanol, or from the synthesis process itself. patsnap.comhlh-js.com To achieve the exceptional purity levels required for advanced applications like LED sapphire substrates and lithium battery separators, specific strategies for scavenging these impurities are employed during the synthesis process. nih.govpatsnap.com

Silicon Scavenging

Silicon is a common impurity that can negatively affect the performance of the final alumina product. hlh-js.com A successful strategy for its removal is the addition of a silica-scavenging agent during the synthesis of aluminum isopropoxide. nih.gov Lanthanum oxide (La₂O₃) has been identified as a highly effective desiliconization agent. nih.govhlh-js.com During the process, lanthanum oxide reacts with silicon compounds present in the mixture. nih.govhlh-js.com This reaction forms high-boiling-point substances containing silicon. nih.govhlh-js.com As aluminum isopropoxide is purified by vacuum distillation, these high-boiling-point silicon-containing complexes remain in the distillation residue, allowing for the separation and collection of high-purity aluminum isopropoxide. nih.govguidechem.com Research has demonstrated that the addition of 1 wt% La₂O₃ can significantly reduce the silicon content in the resulting product from 99.7 ppm to 16.4 ppm. nih.govnih.gov

Iron Scavenging

Iron is another detrimental impurity that can compromise the quality of high-purity alumina. nih.govhlh-js.com The removal of iron impurities is typically achieved by using chelating or complexing agents that selectively bind with iron ions. nih.govguidechem.com These agents form stable complexes with iron, which can then be separated from the aluminum isopropoxide.

Several iron-scavenging agents have been investigated, including:

1-(2-pyridylazo)-2-naphthol (PAN) : This organic compound acts as a chelating agent, effectively binding to iron ions. nih.govnih.gov

Phenolphthalein (PH) : Also an effective iron-binding agent. nih.govnih.gov

Complexing Agents Soluble in Isopropyl Alcohol : General complexing agents can be added to the aluminum alkoxide system to form a complex with iron impurities. guidechem.com

Extraction-Complexation Method : This technique involves dissolving the crude aluminum isopropoxide in a solvent like benzene (B151609) or toluene (B28343) and then adding a complexing agent, such as DCTA (1,2-Diaminocyclohexanetetraacetic acid), which forms an insoluble complex with the iron impurities. guidechem.comresearchgate.net This complex can then be removed by settling or filtration before the final distillation. guidechem.com

Studies have shown that the concurrent use of both silicon and iron scavengers leads to a significant enhancement in the purity of the final product. nih.gov For instance, the combination of 1 wt% La₂O₃ with 0.2 wt% phenolphthalein has been shown to reduce iron content from 66.4 ppm down to 9.7 ppm, achieving an exceptional product purity of 99.99337%. nih.gov

Research Findings on Impurity Scavenging

The effectiveness of various scavenging agents in reducing silicon and iron impurities in aluminum isopropoxide is summarized in the table below, based on recent research findings.

Scavenging Agent(s)Initial Iron Content (ppm)Final Iron Content (ppm)Initial Silicon Content (ppm)Final Silicon Content (ppm)Final Product Purity (%)
1 wt% La₂O₃--99.716.4>99.99
0.6 wt% PAN66.420.7-->99.99
0.2 wt% Phenolphthalein66.49.7-->99.99
1 wt% La₂O₃ + 0.6% PAN66.4-99.7->99.99
1 wt% La₂O₃ + 0.2% Phenolphthalein66.49.799.7-99.99337

Table based on data from a study on green synthesis of high-purity alumina. nih.govnih.gov

Aluminium Isopropoxide in Catalysis and Organic Transformations

Meerwein-Ponndorf-Verley (MPV) Reduction Catalysis

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. wikipedia.orgmychemblog.com This reaction employs aluminium isopropoxide as a catalyst in the presence of a sacrificial alcohol, typically isopropanol (B130326), which also serves as the hydride source. chemistnotes.com The discovery of this reduction was made independently by Hans Meerwein and Rudolf Schmidt, and by Albert Verley in 1925, with Wolfgang Ponndorf later applying the reaction to ketones and optimizing the catalyst to this compound in isopropanol. wikipedia.orgminia.edu.eg A significant advantage of the MPV reduction is its high selectivity for carbonyl groups, leaving other potentially reactive functional groups like alkenes, alkynes, esters, and nitro groups unaffected. wikipedia.orgnih.gov

Substrate Scope and Enantioselective Reductions of Carbonyl Compounds

The MPV reduction exhibits a broad substrate scope, effectively reducing a wide range of aldehydes and ketones. researchgate.net Aldehydes are generally reduced more readily than ketones, allowing for a degree of control in reactions with molecules containing both functional groups. wikipedia.orgminia.edu.eg While the reaction is highly chemoselective, controlling stereoselectivity in the reduction of prochiral ketones to form chiral alcohols has been a significant area of research. wikipedia.orglibretexts.org

Several strategies have been developed to achieve enantioselective MPV reductions:

Chiral Hydride-Donating Alcohols: Utilizing a chiral alcohol as the hydride source can induce asymmetry in the product. For instance, the reduction of 2-chloroacetophenone (B165298) using (R)-(+)-sec-o-bromophen-ethyl alcohol resulted in an 82% enantiomeric excess (ee). wikipedia.orglibretexts.org

Intramolecular MPV Reduction: By tethering the ketone to the hydride source within the same molecule, the transition state is constrained, leading to asymmetric reduction. libretexts.org However, this approach can be complicated by the reverse Oppenauer oxidation. libretexts.org

Chiral Ligands on the Aluminium Alkoxide: Modification of the this compound catalyst with chiral ligands can effectively control the stereochemical outcome. This method has been successful in the reduction of substituted acetophenones, achieving up to 83% ee. libretexts.org

The development of new aluminium catalysts, such as a sterically hindered siloxide-supported aluminum isopropoxide, has enabled the reduction of a diverse array of aldehydes and ketones in excellent yields with low catalyst loadings under mild conditions. researchgate.net

Table 1: Examples of Substrate Scope in MPV Reduction
SubstrateProductCatalyst SystemKey Features
AldehydesPrimary AlcoholsThis compound / IsopropanolHigh chemoselectivity, reduced before ketones. wikipedia.orgminia.edu.eg
KetonesSecondary AlcoholsThis compound / IsopropanolBroad applicability. wikipedia.orgmychemblog.com
Prochiral KetonesChiral AlcoholsChiral alcohol hydride source or chiral aluminium alkoxideEnantioselective reduction. wikipedia.orglibretexts.org
α-Amino Aromatic KetonesEphedrine (B3423809) AnaloguesCatalytic this compoundHighly diastereoselective synthesis. acs.orgresearchgate.net
α-Alkoxy Ketonessyn-DiolsCatalytic this compoundHigh syn selectivity via Felkin-Ahn control. acs.orgresearchgate.net
Glyoxylatesα-HydroxyestersN,N'-dioxide/Y(OTf)₃ complex with aluminium alkoxideAsymmetric MPV reduction. researchgate.net

Mechanistic Investigations of Hydride Transfer via Six-Membered Ring Transition States

The mechanism of the MPV reduction is widely accepted to proceed through a cyclic, six-membered transition state. wikipedia.orgjk-sci.com The catalytic cycle involves several key steps, all of which are reversible: wikipedia.org

Coordination: The carbonyl oxygen of the substrate (ketone or aldehyde) coordinates to the Lewis acidic aluminium center of the this compound. wikipedia.orgchemistnotes.com This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack. numberanalytics.comchemistnotes.com

Hydride Transfer: A hydride ion is transferred from the isopropoxide ligand of the catalyst to the carbonyl carbon of the substrate. numberanalytics.comwikipedia.org This transfer occurs via a pericyclic mechanism within the six-membered ring formed by the aluminium, the oxygen of the isopropoxide, the α-carbon of the isopropoxide, the carbonyl carbon, the carbonyl oxygen, and the aluminium atom. wikipedia.org

Product Dissociation: The newly formed alcohol product is coordinated to the aluminium center, and the newly formed ketone (acetone) dissociates. wikipedia.org

Catalyst Regeneration: An alcohol molecule from the solvent (isopropanol) displaces the product alcohol from the aluminium center, regenerating the active this compound catalyst and releasing the final alcohol product. wikipedia.org

The entire process is in equilibrium, and the reaction is typically driven to completion by using a large excess of the sacrificial alcohol (isopropanol) and/or by removing the low-boiling acetone (B3395972) byproduct. mychemblog.com

Diastereoselective Applications and Chiral Aluminium Alkoxide Modifications

The MPV reduction has proven to be a valuable tool for diastereoselective synthesis, even without the use of chiral catalysts in certain cases. nih.gov This diastereoselectivity often arises from either chelation control or steric control during the reaction. researchgate.net

For example, the reduction of protected α-amino aromatic ketones using catalytic this compound can lead to the synthesis of ephedrine analogues with high anti selectivity. acs.orgresearchgate.net This high diastereoselectivity is attributed to the chelation of the nitrogen anion to the aluminium center in the transition state. acs.orgresearchgate.net Conversely, the reduction of α-alkoxy ketones often results in high syn selectivity, which is explained by the Felkin-Ahn model of stereochemical control. acs.orgresearchgate.net

Furthermore, the strategic modification of the this compound catalyst with chiral ligands is a powerful approach to induce diastereoselectivity and enantioselectivity. The use of chiral diols in conjunction with this compound has been explored for the asymmetric reduction of prochiral ketones. rug.nl These modified chiral aluminium alkoxides can create a chiral environment around the active site, influencing the facial selectivity of the hydride attack on the carbonyl substrate. libretexts.org

Oppenauer Oxidation: Reverse Hydride Transfer Catalysis

The Oppenauer oxidation is the reverse of the Meerwein-Ponndorf-Verley reduction and serves as a gentle method for the selective oxidation of secondary alcohols to ketones. wikipedia.orgbyjus.com This reaction is also catalyzed by this compound, but in this case, a ketone, typically acetone, is used in excess to act as the hydride acceptor, shifting the equilibrium towards the oxidized product. wikipedia.orgbyjus.com The reaction is named after Rupert Viktor Oppenauer. wikipedia.org

Substrate Specificity in Oppenauer Oxidations of Secondary Alcohols

The Oppenauer oxidation demonstrates high selectivity for secondary alcohols, leaving other sensitive functional groups such as amines and sulfides unoxidized. wikipedia.org While primary alcohols can be oxidized under these conditions, it is generally not the preferred method due to competing side reactions, most notably the aldol (B89426) condensation of the resulting aldehyde product. wikipedia.orgbyjus.com

The reaction is particularly well-suited for the oxidation of acid-labile substrates. wikipedia.org A classic application of the Oppenauer oxidation is in the synthesis of steroids, hormones, alkaloids, and terpenes. wikipedia.org However, a potential side reaction in the oxidation of allylic alcohols is the migration of the double bond. byjus.com

Table 2: Substrate Specificity in Oppenauer Oxidation
SubstrateProductCatalyst SystemKey Features
Secondary AlcoholsKetonesThis compound / Excess AcetoneHigh selectivity, gentle conditions. wikipedia.orgbyjus.com
Primary AlcoholsAldehydesThis compound / Excess AcetoneProne to side reactions like aldol condensation. wikipedia.orgbyjus.com
Allylic Alcoholsα,β-Unsaturated KetonesThis compound / Excess AcetoneGood method, but potential for double bond migration. byjus.com
Acid-Labile SubstratesCorresponding KetonesThis compound / Excess AcetoneAdvantageous over acid-based oxidation methods. wikipedia.org
Steroids (e.g., Δ⁵-3β-hydroxy steroids)Ketosteroids (e.g., Δ⁴,⁶-3-ketosteroids)Wettstein-Oppenauer modification (benzoquinone as acceptor)One-step preparation. wikipedia.org

Thermodynamic Control and Equilibrium Considerations in Redox Reactions

The Oppenauer oxidation and the MPV reduction are classic examples of a reversible redox reaction governed by thermodynamic control. wikipedia.orgjk-sci.com The direction of the reaction is dictated by the relative concentrations of the reactants and products, which shifts the equilibrium position according to Le Châtelier's principle.

In the Oppenauer oxidation, a large excess of the hydride acceptor (e.g., acetone) is used to drive the equilibrium towards the formation of the ketone product. jk-sci.combyjus.com Conversely, in the MPV reduction, a large excess of the hydride donor (e.g., isopropanol) and often the removal of the acetone byproduct are employed to favor the formation of the alcohol. mychemblog.com

The equilibrium position is also influenced by the reduction potentials of the carbonyl compounds involved. The equilibrium will favor the formation of the alcohol from the carbonyl compound with the higher reduction potential. acs.org Therefore, for an Oppenauer oxidation to be efficient, the ketone used as the hydride acceptor should have a reduction potential that is favorable for the oxidation of the substrate alcohol. acs.org

The mechanism of the Oppenauer oxidation mirrors that of the MPV reduction but in the reverse direction, also proceeding through a six-membered ring transition state where the hydride is transferred from the alcohol substrate to the ketone acceptor, both coordinated to the aluminium catalyst. jk-sci.comwikipedia.org

Ring-Opening Polymerization (ROP) Catalysis

Polymerization of Cyclic Esters (Lactones and Lactides)

This compound is a widely investigated initiator for the ROP of cyclic esters like lactones and lactides, which are precursors to biodegradable and biocompatible aliphatic polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). bohrium.comtandfonline.com It is recognized for promoting a "coordination-insertion" mechanism that enables the controlled synthesis of these polymers. cmu.ac.thuliege.beijcrt.org The polymerization can be carried out in bulk or in solution, with solvents like toluene (B28343) being commonly used. uliege.beresearchgate.net Research has shown that this compound can effectively polymerize various lactones, including ε-caprolactone, δ-valerolactone, β-propiolactone, and lactides. researchgate.netresearchgate.net The polymerization is typically living, especially at moderate temperatures (e.g., 70°C), allowing the polymer's molecular weight to be controlled by the initial monomer-to-initiator molar ratio. uliege.beuliege.be

The concentration and solubility of the aluminium alkoxide initiator play a critical role in the outcome of the ring-opening polymerization of lactones. Studies comparing different aluminium trialkoxides have highlighted that initiator solubility directly impacts polymerization efficiency. For instance, aluminium ethoxide and aluminium tert-butoxide show only partial solubility in ε-caprolactone (CL) monomer and fail to initiate polymerization at low concentrations. psu.ac.th In contrast, this compound and particularly aluminium sec-butoxide (B8327801), which is a liquid and completely soluble, are much more effective initiators. psu.ac.th

The concentration of the initiator also has a significant effect on the molecular weight of the resulting polymer. Generally, at lower initiator concentrations, higher number-average molecular weights are achieved. psu.ac.th Conversely, increasing the initiator concentration can lead to a decrease in the molecular weight of the polymer. psu.ac.th This is attributed to the presence of non-reacting aggregated species of the initiator at higher concentrations. psu.ac.th The choice of initiator and its concentration must be optimized to achieve the desired polymer characteristics. For example, in the bulk polymerization of CL and δ-valerolactone (VL), an optimal condition was found to be 0.2 mol% of initiator at 120°C for 72 hours. psu.ac.th

Table 1. Effect of Initiator Concentration on the Bulk ROP of ε-Caprolactone (CL)
InitiatorInitiator Conc. (%mol)Yield (%)Number-Average Molecular Weight (Mn, g/mol)Source
This compound1.0858,340 psu.ac.th
This compound0.2889,190 psu.ac.th
Aluminium sec-butoxide1.0904,810 psu.ac.th
Aluminium sec-butoxide0.29228,300 psu.ac.th

The structure of the alkoxide substituent on the aluminium center and the ring structure of the monomer are crucial factors that determine the activity and mechanism of ROP. Computational studies using density functional theory (DFT) and experimental work have provided insights into these effects. researchgate.netpsu.ac.th

The initiating activity of aluminium trialkoxides is influenced by the steric bulk of the alkoxide group. A comparison of aluminium ethoxide, isopropoxide, tert-butoxide, and sec-butoxide for the ROP of various lactones (γ-butyrolactone, γ-valerolactone, δ-valerolactone, and ε-caprolactone) showed that the initiator's effectiveness varies. researchgate.netpsu.ac.th For instance, while this compound is a competent initiator, aluminium sec-butoxide, being more soluble, can give higher yields and molecular weights for the polymerization of ε-caprolactone. psu.ac.th

The ring size and structure of the lactone monomer also significantly affect polymerizability. The thermodynamic driving force for ROP is the relief of ring strain. mun.ca ε-Caprolactone (a seven-membered ring) and δ-valerolactone (a six-membered ring) are readily polymerizable, whereas smaller lactones like γ-butyrolactone (a five-membered ring) are generally not, due to the higher stability of the monomer ring. researchgate.net Experimental results confirm that under similar conditions, the polymerization of CL typically results in polymers with higher molecular weights compared to VL. psu.ac.th

Table 2. Comparative Polymerization of ε-Caprolactone (CL) and δ-Valerolactone (VL) with Different Aluminium Alkoxide Initiators
InitiatorMonomerYield (%)Number-Average Molecular Weight (Mn, g/mol)Source
This compound (0.2 mol%)CL889,190 psu.ac.th
This compound (0.2 mol%)VL62- psu.ac.th
Aluminium sec-butoxide (0.2 mol%)CL9228,300 psu.ac.th
Aluminium sec-butoxide (0.2 mol%)VL65- psu.ac.th

The ring-opening polymerization of cyclic esters by this compound proceeds through a well-established "coordination-insertion" mechanism. cmu.ac.thuliege.beijcrt.orguliege.be This mechanism involves two primary steps. First, the carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic aluminium center of the initiator. cmu.ac.thijcrt.org Second, the monomer is inserted into the aluminium-alkoxide bond via the cleavage of the monomer's acyl-oxygen bond. ijcrt.orgresearchgate.netdiva-portal.org

This process results in the alkoxide group from the initiator becoming the end-group of the growing polymer chain, which remains attached to the aluminium center through a new, elongated alkoxide bond. cmu.ac.thdiva-portal.org The propagation continues as subsequent monomer molecules coordinate and insert in the same fashion. cmu.ac.thiaamonline.org This mechanism is characterized by a high degree of control, minimizing side reactions like transesterification, especially at lower to moderate temperatures. uliege.bediva-portal.org The selective cleavage of the acyl-oxygen bond has been confirmed by spectroscopic analyses. iaamonline.org The living nature of this polymerization means that each of the three isopropoxy groups on the aluminium initiator can initiate a polymer chain, and the final molecular weight can be predicted based on the monomer-to-aluminium molar ratio and conversion. uliege.beuliege.be The process is typically terminated by hydrolysis or reaction with a protic agent, which cleaves the polymer chain from the metal center and forms a hydroxyl end-group. cmu.ac.thdiva-portal.org

Polymerization of Epoxide Monomers

Aluminium alkoxides, including this compound, have been explored as catalysts for the ring-opening polymerization of epoxides to produce polyethers. acs.org These catalyst systems are notable because they often yield isotactic polyethers with relatively high activity. acs.org this compound itself can initiate the polymerization of epoxides, though its activity and selectivity can be significantly enhanced by the addition of co-catalysts like zinc chloride (ZnCl₂). acs.org

In addition to homopolymerization, this compound has been demonstrated as an effective catalyst for the copolymerization of epoxides with other molecules, such as carbon dioxide (CO₂). psu.edu For example, it can catalyze the reaction of cyclohexene (B86901) oxide with CO₂ to produce poly(ether-carbonates) in high yields. psu.edu The high Lewis acidity of this compound also allows it to catalyze the homopolymerization of the epoxide, which must be carefully controlled to achieve the desired copolymer. psu.edu The catalytic process involves the coordination of the epoxide to the aluminium center, followed by a nucleophilic attack that opens the ring. psu.edu The versatility of this compound's coordination geometry, where it can exist as trimers or tetramers, is thought to play a role in its catalytic activity in these systems. psu.edu More recent developments have focused on creating well-defined aluminium-based initiators that tolerate various functional groups on the epoxide monomers, allowing for the synthesis of complex and functional polyether materials with controlled molecular weights. nsf.gov

Development of Heterogenized this compound Catalysts for ROP

A significant challenge with homogeneous catalysts like this compound is their recovery from the final polymer product. rsc.org Catalyst residues can be problematic, especially for polymers intended for biomedical applications. rsc.org To overcome this, research has focused on developing heterogenized catalysts by immobilizing this compound onto solid supports.

One successful approach involves supporting this compound on magnetic nanoparticles (MNPs). rsc.orgrsc.org This creates a recoverable and recyclable catalyst (MNP–AlOiPr) for the ROP of cyclic esters like ε-caprolactone. rsc.org These MNP-supported catalysts are advantageous because they are non-porous, possess a high external surface area, and can be easily recovered from the reaction mixture using an external magnetic field. rsc.org The polymerization initiated by these heterogenized catalysts proceeds in a controlled manner, showing a first-order dependence on the monomer concentration. rsc.org Crucially, the resulting polymer has been found to have negligible metal residue, addressing the issue of product contamination. rsc.orgrsc.org The ability to recover and reuse the catalyst for subsequent polymerizations makes this a more cost-effective and environmentally friendly approach. rsc.org

Table 3. Performance of Magnetic Nanoparticle (MNP)-Supported this compound in ROP of ε-Caprolactone
Catalyst RunConversion (%)Number-Average Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)Source
First Use8612,7001.43 rsc.org
Recycled (1st time)8312,1001.48 rsc.org
Recycled (2nd time)8111,8001.52 rsc.org

Advanced Catalytic Applications and Functionalizations

Dehydration Reactions of Alcohols

This compound and its derivatives, particularly alumina (B75360) (Al₂O₃), which can be formed from it, play a role in the conversion of alcohols. While often associated with the dehydrogenation of alcohols to form aldehydes and ketones, the acidic nature of alumina supports can favor dehydration reactions instead. researchgate.net In these reactions, an alcohol is converted into an alkene through the elimination of a water molecule. For instance, in studies involving nickel-based catalysts, using alumina as the support material was found to promote the dehydration of alcohols due to the creation of new acid sites on the catalyst surface. researchgate.net This contrasts with other supports where dehydrogenation is the primary pathway. researchgate.net

Crosslinking Agent for Polymers and Curing Agent for Epoxy Resins

This compound serves as a functional agent in polymer chemistry, acting as both a crosslinking and a curing agent. nbinno.com As a crosslinking agent, it creates chemical bonds between polymer chains, enhancing the material's rigidity, durability, and chemical resistance. This property is utilized in the manufacturing of rubber and plastics. nbinno.com

A specific application is in the oil and gas industry, where it is used in conjunction with phosphate (B84403) esters to create complex anionic association polymers. himedialabs.comchemicalbook.comlookchem.com In these formulations, the aluminium compound acts as the cross-linking agent, forming a gelling polymer that is used as a fluid loss control additive in drilling operations. chemicalbook.comlookchem.com this compound is also identified as a curing agent for epoxy resins, facilitating the hardening process that transforms the liquid resin into a rigid, thermoset plastic.

Catalysis in Benzofuranol Synthesis

This compound is a catalyst in the synthesis of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran, a key intermediate for certain pesticides. google.com While effective, its performance can be enhanced. Research has shown that modifying this compound with fatty acids creates a more potent catalyst for this transformation. google.com

In a patented process, fatty acid this compound is used to catalyze the cyclization of 2-methyl allyloxy phenol (B47542) to produce benzofuranol. google.com This modified catalyst system demonstrates a higher yield, achieving 80% or more, which is a notable improvement over the yield of 78% or less obtained when using unmodified this compound. google.com A significant advantage of this method is that the fatty acid this compound can be prepared and used directly in a "one-kettle" process without needing purification. google.com

Promotion of Metal-Organic-Framework-Derived Catalysts (e.g., Fischer-Tropsch)

A novel application for this compound is as a promoter for catalysts derived from metal-organic frameworks (MOFs). acs.org MOFs can serve as sacrificial templates to create highly dispersed carbon-supported metal catalysts (M@C). acs.orgacs.org In the context of the cobalt-catalyzed Fischer-Tropsch (FTS) reaction, which converts syngas into long-chain hydrocarbons, adding a promoter like aluminium is crucial for performance. acs.orgfigshare.com

A simple and effective method involves the physical mixing of a cobalt-based MOF precursor (like ZIF-67) with this compound before the pyrolysis step. acs.org This approach yields well-dispersed cobalt nanoparticles separated by amorphous alumina. acs.org The key benefits of this method include:

Enhanced Catalytic Performance : The promoted catalyst shows significantly higher activity and selectivity for C₅+ hydrocarbons. Under optimized conditions, CO conversions of 80% and C₅+ selectivities of 82% have been achieved. acs.org

Prevention of Undesirable Phases : This method avoids the formation of poorly reducible mixed-oxide spinels (e.g., CoAl₂O₄), which can render the catalyst inactive. acs.orgacs.org

Improved Nanoparticle Dispersion : The aluminium additive acts as a physical barrier, inhibiting the aggregation of cobalt nanoparticles during high-temperature pyrolysis, leading to better stability and activity. acs.orgacs.org

Table 2: Performance of MOF-Derived FTS Catalyst with this compound Promoter

Catalyst System CO Conversion C₅+ Selectivity Key Finding Source(s)
Co-MOF (unpromoted) Lower Lower Baseline performance acs.org
Co-MOF + Al(NO₃)₃ (impregnation) Inactive N/A Formation of inactive CoAl₂O₄ spinel acs.org

| Co-MOF + Al(O-i-Pr)₃ (physical mix) | 80% | 82% | Enhanced activity and selectivity; no spinel formation | acs.org |

Immobilization on Modified Supports for Enhanced Catalytic Activity

The performance of this compound as a heterogeneous catalyst can be significantly improved by immobilizing it on high-surface-area mesoporous supports. nih.gov This process, known as heterogenization, enhances the dispersion of the catalyst's active sites. Supports such as silica (B1680970) (SiO₂), titania (TiO₂), and gamma-alumina (γ-Al₂O₃) have been investigated, with the grafted catalysts showing excellent activity and high selectivity in hydrogen-transfer reduction reactions. nih.gov Among these, SiO₂ proved to be the most effective support, and the resulting catalyst demonstrated excellent stability, remaining highly active after five reuse cycles with no leaching of the aluminium compound. nih.gov

Further performance gains can be achieved by chemically modifying the support surface prior to catalyst immobilization. manchester.ac.ukrsc.org A study on magnesium oxide (MgO) supports revealed that functionalizing the surface with agents like dibromobutane (DBB) or octadecyltrichlorosilane (B89594) (OTES) dramatically enhances catalytic activity. manchester.ac.ukrsc.org

The OTES-modified MgO developed a porous, "nest-like" structure, increasing the surface area from 2.9 m²/g to 84.3 m²/g. manchester.ac.ukrsc.org

The DBB-modified MgO exhibited a "brush-like" morphology. manchester.ac.ukrsc.org

Both modifications led to substantial improvements in catalytic activity compared to immobilization on unmodified MgO. The Al-DBB-MgO catalyst achieved the highest turnover frequency (TOF), attributed to better substrate adsorption and reduced steric hindrance. manchester.ac.ukrsc.org This catalyst also showed excellent stability, with no obvious change in TOF after five reduction cycles. manchester.ac.ukrsc.org These findings underscore the critical role of support modification in designing advanced heterogeneous catalysts. manchester.ac.uk

Table 3: Chemical Compounds Mentioned

Compound Name Formula
This compound Al(C₃H₇O)₃
ε-caprolactone C₆H₁₀O₂
Poly(caprolactone) (C₆H₁₀O₂)n
Alumina Al₂O₃
Benzofuranol C₁₀H₁₂O₂
2-methyl allyloxy phenol C₁₀H₁₂O₂
Cobalt Co
Cobalt aluminate spinel CoAl₂O₄
Carbon monoxide CO
Silica SiO₂
Titania TiO₂
Magnesium oxide MgO
Dibromobutane C₄H₈Br₂
Octadecyltrichlorosilane C₁₈H₃₇Cl₃Si
Acetone C₃H₆O
Isopropanol C₃H₈O
Ketones R₂CO
Alcohols R-OH
Alkenes CnH₂n
Epoxy Resin N/A
Phosphate Esters (RO)₃PO

Aluminium Isopropoxide in Materials Science and Engineering

Precursor for Alumina (B75360) (Al₂O₃) Thin Films and Coatings

Aluminium isopropoxide is a significant precursor in materials science for the synthesis of alumina (Al₂O₃) thin films and coatings. These films are critical in a variety of applications, including as dielectric layers in microelectronics, encapsulation materials, and protective barriers, due to their excellent chemical stability, thermal stability, and insulating properties aip.org. The use of this compound and its derivatives offers a safer and more cost-effective alternative to traditional precursors like trimethylaluminum (B3029685) (TMA) aip.orgtudelft.nlacs.orgresearchgate.net.

Chemical Vapor Deposition (CVD) Technologies for Al2O3 Films

This compound is a key precursor in the chemical vapor deposition (CVD) of aluminum oxide (Al2O3) thin films, which are valued for their protective properties against wear, corrosion, and oxidation. sciepub.comsciepub.com CVD techniques offer the advantage of uniformly coating complex and irregularly shaped substrates. sciepub.comsciepub.com The process involves the thermal decomposition of a vaporized precursor on a heated surface to form a solid film. sciepub.comsciepub.com

Low-Pressure and Direct Liquid Injection CVD Methods

Two significant variants of CVD utilizing this compound are Low-Pressure CVD (LPCVD) and Direct Liquid Injection CVD (DLI-CVD).

Low-Pressure Chemical Vapor Deposition (LPCVD) is a method that employs heat to initiate the reaction of a precursor gas on the substrate under sub-atmospheric pressures, typically ranging from 10 mTorr to 1 Torr. This reduction in pressure minimizes unwanted gas-phase reactions and enhances the uniformity of the film across the substrate. In a typical LPCVD setup, the chamber is evacuated and heated to the deposition temperature, after which the precursor gas is introduced. It then diffuses and reacts on the substrate surface to create the solid Al2O3 film. Studies have demonstrated the deposition of Al2O3 films from this compound in hot-wall reactors under low pressure, using nitrogen as a carrier gas without an additional oxygen source.

Direct Liquid Injection Chemical Vapor Deposition (DLI-CVD) is a refined technique designed to provide a more constant and reproducible flow of precursor vapor to the reaction chamber. sciepub.comsciepub.comresearchgate.net In this method, this compound, a non-pyrophoric white powder, is first dissolved in a suitable organic solvent. sciepub.comsciepub.com A precise amount of this solution is then atomized and injected into a vaporization chamber. sciepub.comsciepub.com The small volume of the droplets allows for rapid and efficient vaporization before the precursor is transported to the substrate by an inert carrier gas, such as argon. sciepub.comresearchgate.net This method overcomes challenges associated with the handling and vaporization of solid precursors. sciepub.comsciepub.com

Effects of Substrate Temperature and Total Pressure on Film Growth and Morphology

The growth rate, composition, and morphology of Al2O3 films deposited via CVD from this compound are highly dependent on process parameters, primarily substrate temperature and total pressure.

Substrate Temperature: The temperature of the substrate is a critical factor influencing the film's characteristics. Research conducted using aluminium tri-isopropoxide in a low-pressure, cold-wall reactor showed a clear correlation between temperature and the resulting alumina phase. researchgate.net

At temperatures between 415°C and 650°C, the deposited films are typically amorphous and stoichiometric Al2O3. researchgate.net

Below this range, from 623 K to 688 K (350°C to 415°C), the films are often partly hydroxylated, with a composition close to AlO(OH) at the lower end of this range.

Above 650-700°C, crystalline nanoparticles of γ-Al2O3 may begin to appear within the amorphous matrix. researchgate.net

Significantly higher temperatures, above 1000°C, are required to form the highly crystalline corundum phase. researchgate.net

The film growth rate also varies with temperature. In the related atomic layer deposition (ALD) process, the growth rate of Al2O3 films was observed to increase from 0.9 to 1.1 Å/cycle as the temperature was raised from 80°C to 150°C, after which it saturated. nih.gov

Total Pressure: The total pressure within the CVD reactor also affects the film's properties. In the deposition of corundum alumina from aluminium tri-isopropoxide, experiments were carried out at pressures between 50 and 250 mbar. researchgate.net It was found that operating at a total pressure of 100 mbar, in conjunction with a high substrate temperature, was successful in producing a pure α-Al2O3 structure. researchgate.net Maintaining high gas velocity and a low precursor concentration can help prevent precursor depletion in the gas phase. researchgate.net

The following table summarizes the influence of deposition temperature on the properties of alumina films.

ParameterDeposition TemperatureResulting Film CharacteristicsSource
Phase 350°C - 415°CPartly hydroxylated alumina, AlO(OH)
Phase 415°C - 650°CAmorphous Al2O3 researchgate.net
Phase > 650°CCrystalline γ-Al2O3 nanoparticles in amorphous matrix researchgate.net
Phase > 1000°CCrystalline α-Al2O3 (Corundum) researchgate.net
Growth Rate (ALD) 80°C → 150°CIncreases from 0.9 to 1.1 Å/cycle nih.gov
Deposition of Crystalline Alumina Phases (e.g., Corundum)

The deposition of specific crystalline phases of alumina, particularly the thermodynamically stable α-Al2O3 (corundum), is crucial for applications requiring high hardness and thermal stability. ucl.ac.uk Achieving this phase via CVD typically requires high substrate temperatures.

Research has shown that the deposition of corundum alumina from aluminium tri-isopropoxide is feasible at substrate temperatures exceeding 1000°C. researchgate.net In one study, a pure α-Al2O3 structure was successfully deposited on a stainless steel substrate at a temperature of 1050°C and a total pressure of 100 mbar. researchgate.net X-ray diffraction (XRD) analysis is commonly used to confirm the presence of the corundum phase. researchgate.net

Films deposited at lower temperatures, such as 973 K (700°C), are often nanocrystalline, and may require subsequent annealing at higher temperatures to achieve a well-crystallized γ-Al2O3 structure. The transition from amorphous to crystalline phases is a key consideration in tailoring the properties of the Al2O3 film for specific applications.

Synthesis of Alumina Powders and Nanomaterials via Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique used for synthesizing alumina powders and nanomaterials from molecular precursors like this compound. This process allows for precise control over the textural properties of the final product, such as surface area and pore size distribution. acerp.irsid.ir

Preparation of High Specific Surface Area Alumina Nanoparticles

The sol-gel process using this compound is particularly effective for producing γ-alumina nanoparticles with high specific surface area. acerp.irsid.iruliege.beyildiz.edu.truliege.be Researchers have successfully synthesized γ-alumina nanoparticles with particle sizes under 10 nm and a high specific surface area of 351 m²/g. acerp.irsid.iruliege.beuliege.be These materials also exhibit high pore volumes and a narrow distribution of pore sizes, making them suitable for applications in catalysis and adsorption. acerp.irsid.ir

The synthesis involves the hydrolysis and condensation of this compound in a controlled environment. Key factors that influence the final properties of the nanoparticles include the type of precursor and solvent used, the weight ratios of the reactants, and the subsequent calcination temperature and duration. acerp.irsid.iryildiz.edu.tr

The following table presents typical textural properties of γ-alumina nanoparticles synthesized via the sol-gel method compared to commercial γ-alumina.

PropertySol-Gel γ-Alumina (tert-butanol solvent)Commercial γ-AluminaSource
Specific Surface Area 351 m²/gLower than sol-gel derived yildiz.edu.tr
Particle Size < 10 nmVaries acerp.iryildiz.edu.tr
Pore Volume HighLower than sol-gel derived acerp.irsid.ir
Hydrolysis and Gelation Process Control

Controlling the hydrolysis and subsequent gelation steps is fundamental to achieving the desired nanoparticle characteristics. This compound is highly reactive and sensitive to moisture, which necessitates careful management of the reaction conditions. uliege.be

After the hydrolysis is complete, the solution is left to age, during which a gel material forms. This gel is then dried and subsequently calcined at elevated temperatures to yield the final γ-alumina nanoparticles. uliege.beyildiz.edu.tr The use of additives like acetylacetone (B45752) has also been explored to form strong complexes with aluminum cations, which can drastically reduce the hydrolysis rate, leading to the formation of a more uniform precipitate of aluminum hydroxide (B78521). google.com The precise control over reactant ratios, such as the weight ratios of this compound to solvent, water, and acid, is crucial for producing a uniform product with a well-defined pore structure. uliege.beyildiz.edu.tr

Influence of Solvents, Acids, and Surfactants on Alumina Properties

The properties of alumina synthesized from this compound are significantly influenced by the chemical environment during its formation, particularly the choice of solvents, the presence of acids, and the addition of surfactants. These components play a crucial role in controlling the hydrolysis and condensation reactions, which in turn dictate the final characteristics of the alumina powder.

Solvents: The type of solvent used in the sol-gel process affects the textural properties of the resulting γ-alumina. For instance, a study investigating the use of 1-butanol (B46404), tert-butanol (B103910), and 2-propanol as solvents found that γ-alumina nanoparticles with high surface areas, in the range of 339–351 m²/g, and narrow pore size distributions could be produced. The smallest particle size and highest surface area were achieved when tert-butanol was used as the solvent ijcce.ac.ir. This is attributed to the different hydrolysis and condensation rates of this compound in various alcoholic media.

Acids: Acids are often used to control the rate of hydrolysis and peptization in the sol-gel synthesis of alumina. The addition of nitric acid (HNO₃), for example, can lead to the formation of larger mesopores with a uniform pore size distribution. This is likely due to enhanced networking of the precursor with surfactants and improved micelle formation with increasing acid concentration ijcce.ac.ir. However, excessive acidity can hinder the hydrolysis and condensation process, resulting in a decrease in surface area and a broader pore size distribution ijcce.ac.ir. Carboxylic acids can also be employed to tailor the properties of the alumina surface, influencing factors such as the porosity and processability of ceramics prepared by thermolysis rsc.org.

Surfactants: Surfactants are utilized as templating agents to create porous structures in alumina. The interaction between the surfactant and the alumina precursor guides the formation of mesopores. Both non-ionic surfactants like polyethylene (B3416737) glycol (PEG) and polyvinyl alcohol (PVA), and cationic surfactants such as cetyl-trimethyl ammonium (B1175870) bromide (CTAB) have been used to synthesize γ-alumina with controlled textural properties ijnnonline.netresearchgate.net. The choice and concentration of the surfactant determine the resulting surface area, pore volume, and pore size distribution ijcce.ac.irresearchgate.net. For example, the use of PEG and PVA as surfactants in the synthesis of γ-alumina nanoparticles resulted in average particle sizes of 20 nm and 46 nm, respectively ijnnonline.net. The addition of surfactants can also lead to the formation of well-interconnected mesopores, resulting in high surface area and pore volume ijcce.ac.ir.

The following table summarizes the influence of different additives on the properties of alumina:

AdditiveEffect on Alumina Properties
Solvents
tert-butanolYields smaller particle size and higher surface area compared to 1-butanol and 2-propanol ijcce.ac.ir.
Acids
Nitric AcidCan increase mesopore size and uniformity ijcce.ac.ir. High concentrations can decrease surface area ijcce.ac.ir.
Carboxylic AcidsCan control porosity and processability of ceramics rsc.org.
Surfactants
Polyethylene Glycol (PEG)Can produce smaller nanoparticles compared to PVA ijnnonline.net.
Polyvinyl Alcohol (PVA)Can result in better dispersion of nanoparticles compared to PEG ijnnonline.net.
Cetyl-trimethyl ammonium bromide (CTAB)Used to create gamma alumina nanopowder with varying surface areas researchgate.net.
Phase Transformations upon Calcination (γ-Alumina, θ-Alumina, α-Alumina)

The calcination of alumina precursors derived from this compound leads to a series of phase transformations, ultimately resulting in the most stable form, α-alumina (corundum). The sequence and temperature of these transformations are critical in determining the final properties of the ceramic material.

The typical phase transformation sequence for alumina derived from the sol-gel method using this compound is as follows: Amorphous Alumina → γ-Alumina → δ-Alumina → θ-Alumina → α-Alumina mdpi.com.

γ-Alumina (gamma-Alumina): This is one of the first crystalline phases to form at lower calcination temperatures, typically in the range of 400°C to 900°C metall-mater-eng.com. γ-Alumina is a transition alumina with a defect spinel structure and is characterized by a high surface area, making it suitable for catalytic applications.

θ-Alumina (theta-Alumina): As the calcination temperature increases, γ-alumina transforms into θ-alumina. This transformation generally occurs at around 1000°C metall-mater-eng.com. θ-Alumina is a metastable phase with a monoclinic structure.

α-Alumina (alpha-Alumina): This is the most thermodynamically stable crystalline phase of alumina. The transformation from θ-alumina to α-alumina typically occurs at temperatures of 1100°C or higher mdpi.commetall-mater-eng.com. This final transformation is often accompanied by a significant reduction in surface area and an increase in particle size.

The precise temperatures of these phase transformations can be influenced by several factors, including the heating rate, the presence of impurities, and the initial properties of the precursor powder mdpi.com. For example, the presence of certain impurities can lower the temperature required for the formation of α-alumina mdpi.com.

The following table outlines the typical temperature ranges for the phase transformations of alumina derived from this compound:

Alumina PhaseTypical Formation Temperature Range (°C)
γ-Alumina400 - 900 metall-mater-eng.com
θ-Alumina~1000 metall-mater-eng.com
α-Alumina≥ 1100 mdpi.commetall-mater-eng.com
Control of Textural Properties (Specific Surface Area, Pore Volume, Pore Size Distribution)

The textural properties of alumina, including its specific surface area, pore volume, and pore size distribution, are critical for its performance in various applications, particularly in catalysis and as a ceramic precursor. The sol-gel method, utilizing this compound, offers a high degree of control over these properties.

Specific Surface Area: Alumina synthesized via the sol-gel method can exhibit high specific surface areas. For instance, γ-alumina nanoparticles with surface areas in the range of 339–351 m²/g have been produced ijcce.ac.ir. The calcination temperature plays a significant role; as the temperature increases to induce phase transformations towards the more stable α-alumina, the specific surface area generally decreases due to sintering and grain growth metall-mater-eng.comucl.ac.uk. Research has shown that specific surface areas can range from 74.9 to 156.3 m²/g depending on the heat treatment metall-mater-eng.com.

Pore Volume and Pore Size Distribution: The pore volume and the distribution of pore sizes are also key parameters that can be tailored. The use of different solvents, acids, and surfactants during the synthesis process directly influences the porous structure ijcce.ac.ir. For example, the addition of surfactants can create well-interconnected mesopores, leading to a high pore volume ijcce.ac.ir. The pore diameter can also be controlled, with reported values ranging from 6.56 to 9.45 nm depending on the calcination temperature metall-mater-eng.com. The pore volume can vary significantly, with reported values between 0.082 and 0.305 cm³/g metall-mater-eng.com.

The following table provides a summary of the textural properties of alumina synthesized from this compound under different conditions:

PropertyReported ValuesInfluencing Factors
Specific Surface Area74.9 - 351 m²/g ijcce.ac.irmetall-mater-eng.comSolvent type, calcination temperature, surfactant addition ijcce.ac.irmetall-mater-eng.com
Pore Volume0.082 - 0.305 cm³/g metall-mater-eng.comSurfactant addition, calcination temperature ijcce.ac.irmetall-mater-eng.com
Pore Size Distribution6.56 - 9.45 nm (diameter) metall-mater-eng.comSolvent type, acid concentration, surfactant type ijcce.ac.irmetall-mater-eng.com

Fabrication of Multimetallic Oxides

This compound is a versatile precursor not only for the synthesis of pure alumina but also for the fabrication of multimetallic oxides. These materials, which contain aluminum and at least one other metal, often exhibit unique properties that are advantageous for various technological applications.

One example is the synthesis of mixed aluminum-gallium oxides. Through a solvothermal reaction between gallium acetylacetonate (B107027) and this compound, a solid solution of the oxyhydroxide Ga₅₋ₓAlₓO₇(OH) can be produced nih.gov. Subsequent thermal decomposition of this precursor can lead to the formation of various polymorphs of Ga₂₋ₓAlₓO₃, including γ, ε, κ, β, and α phases, depending on the temperature and the initial aluminum content nih.gov. In these mixed oxides, there is a preference for aluminum to occupy the octahedral sites within the crystal structure nih.gov.

The sol-gel method using this compound is also employed to create other multimetallic oxide systems. For instance, ZnO-Al₂O₃ nanocomposites can be synthesized by hydrolyzing this compound on the surface of ZnO nanoparticles researchgate.net. The resulting material can form a ZnAl₂O₄ composite upon calcination at high temperatures researchgate.net.

Development of Ceramic Materials, including Mullite (B73837) Precursors

This compound is a key precursor in the sol-gel synthesis of advanced ceramic materials, most notably mullite (3Al₂O₃·2SiO₂). Mullite is highly valued for its excellent high-temperature strength, creep resistance, chemical and thermal stability, and low thermal expansion coefficient ias.ac.in. The sol-gel process allows for the intimate mixing of aluminum and silicon precursors at a molecular level, which facilitates the formation of mullite at lower temperatures compared to traditional solid-state reaction methods.

In the synthesis of mullite, this compound is typically used as the alumina source, while a silicon alkoxide, such as tetraethylorthosilicate (TEOS), serves as the silica (B1680970) source ias.ac.inresearchgate.net. The process involves the hydrolysis and co-condensation of these alkoxides to form an aluminosilicate (B74896) gel. This precursor gel is then heat-treated to produce mullite fibers or powders ias.ac.inresearchgate.net. The complete transformation to mullite can occur at temperatures as low as 1200°C ias.ac.inresearchgate.net.

The properties of the resulting mullite can be influenced by the synthesis conditions. For example, the spinnability of the precursor sol, which is crucial for forming continuous mullite fibers, can be optimized by adjusting the molar ratio of different aluminum precursors, such as combining this compound with aluminum nitrate (B79036) ias.ac.in. The homogeneity of the Al-Si components in the gel is critical for achieving a lower mullitization temperature researchgate.net.

Applications in Advanced Energy Storage

Role as Coating Material for Lithium-Ion Battery Electrodes to Enhance Performance

Alumina coatings, often derived from precursors like this compound via methods such as atomic layer deposition (ALD), play a significant role in enhancing the performance of lithium-ion batteries (LIBs) fbk.eufz-juelich.de. These ultrathin coatings are applied to the surface of electrode materials to mitigate degradation mechanisms that occur during battery cycling.

One of the primary benefits of an alumina coating on cathode materials, such as lithium iron phosphate (B84403) (LFP) and lithium cobalt oxide (LCO), is the suppression of side reactions between the electrode and the electrolyte fbk.eumdpi.com. This stabilization of the cathode-electrolyte interface (CEI) leads to improved cycling performance and capacity retention fbk.eu. For instance, an Al₂O₃-coated LFP electrode retained 67% of its capacity after 100 cycles at 1C, compared to 57% for an uncoated electrode fbk.eu.

Similarly, for silicon thin-film anodes, which suffer from large volume changes during lithiation and delithiation, an alumina coating can improve mechanical integrity and reduce electrolyte decomposition fz-juelich.de. This leads to a significant reduction in the loss of lithium inventory and, consequently, a decrease in capacity fade fz-juelich.de.

The thickness of the alumina coating is a critical parameter. While a thicker coating can be more effective at suppressing side reactions, it can also increase the resistance to lithium-ion transport, potentially reducing the battery's rate capability fbk.eu. Therefore, an optimal coating thickness is required to balance these effects. Studies have shown that even a few nanometers of Al₂O₃ can significantly improve the electrochemical performance of LIB electrodes fbk.eumdpi.com.

Mechanistic Insights and Theoretical/computational Studies

Elucidation of Reaction Mechanisms in Catalytic Processes

Understanding the precise step-by-step sequence of chemical events is crucial for optimizing catalytic processes. For aluminum isopropoxide, significant research has focused on unraveling its role in key organic reactions and polymerization processes.

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, utilizing aluminum isopropoxide as the catalyst in the presence of a sacrificial alcohol, typically isopropanol (B130326). researchgate.netresearcher.life The reaction is reversible and driven to completion by removing the low-boiling acetone (B3395972) byproduct through distillation. researchgate.netbwise.kr

The accepted mechanism for the MPV reduction involves a catalytic cycle centered around the aluminum isopropoxide. researcher.life The process is believed to proceed through a six-membered, cyclic transition state. researchgate.netaps.org The key steps are as follows:

Coordination: The carbonyl oxygen of the aldehyde or ketone substrate coordinates to the aluminum atom of the aluminum isopropoxide. This coordination forms a tetracoordinated aluminum intermediate. researcher.life

Hydride Transfer: The crucial step is the transfer of a hydride ion from the α-position of an isopropoxide ligand to the carbonyl carbon of the coordinated substrate. researchgate.net This transfer occurs via a pericyclic, six-membered ring transition state, where both the substrate and the isopropoxide are coordinated to the aluminum center. researchgate.netresearcher.life

Product Release: Following the hydride transfer, the newly formed aluminum alkoxide of the reduced substrate and acetone are generated. The acetone molecule dissociates from the aluminum center. researcher.life

Catalyst Regeneration: An alcohol molecule from the solvent (isopropanol) displaces the newly formed alcohol product from the aluminum coordination sphere, thereby regenerating the aluminum isopropoxide catalyst and allowing the cycle to continue. researcher.life Each step within this cycle is reversible. researcher.life

This mechanism accounts for the high chemoselectivity of the MPV reduction, as other reducible functional groups like carbon-carbon double bonds, esters, and nitro groups are typically not affected. bwise.krnih.gov

Aluminum isopropoxide and related aluminum alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and lactones, to produce biodegradable polymers. researchgate.netosti.govresearchgate.net The initiation of ROP by aluminum alkoxides generally follows a coordination-insertion mechanism. researchgate.net

The initiation process involves several key steps:

Monomer Coordination: The first step is the coordination of the carbonyl oxygen of the cyclic ester monomer to the aluminum center of the initiator, aluminum isopropoxide. osti.gov

Nucleophilic Attack: An isopropoxide group from the aluminum initiator performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. researchgate.net

Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in the opening of the ring. researchgate.net The isopropoxide group is now incorporated as the end group of the newly formed linear polymer chain, which remains attached to the aluminum center.

Chain Propagation: The active species, an aluminum alkoxide of the ring-opened monomer, can then coordinate and react with subsequent monomer molecules, propagating the polymer chain.

The structure of the aluminum initiator and the nature of the monomer significantly influence the polymerization process. researchgate.netresearchgate.net For instance, the polymerization of ε-caprolactone can be initiated by aluminum alkyl complexes, with higher activities often observed when an alcohol co-catalyst is used. arxiv.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools for gaining deeper, quantitative insights into the mechanisms, energetics, and kinetics of reactions involving aluminum isopropoxide. These approaches complement experimental studies by providing detailed information at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study reactions catalyzed by aluminum complexes, providing valuable data on the stability of intermediates and the structure of transition states.

In the context of MPV-type reductions, DFT computations on aluminum isopropoxide complexes with imino-phenolate ligands have been used to explore the feasibility of intramolecular hydride transfer. These calculations can determine the relative energies of reactants, intermediates, transition states, and products, revealing the thermodynamic and kinetic favorability of a proposed mechanistic pathway.

For ring-opening polymerization, DFT calculations have been instrumental in understanding the initiation of lactide polymerization by aluminum trialkoxides. researchgate.net By optimizing the molecular structures of key intermediates and transition states, researchers can elucidate the reaction pathways and explain catalytic activity and stereoselectivity. researchgate.netosti.gov For example, DFT studies have shown that the initiation of lactide ROP by Al(OR)₃ complexes proceeds via a coordination-insertion mechanism, identifying a rate-limiting "pendulum" transition state. researchgate.net

Summary of DFT Applications for Aluminum Isopropoxide Reactions
Reaction TypeSystem StudiedKey DFT FindingsReference
Meerwein-Ponndorf-Verley (MPV) ReductionImino-phenolate aluminum isopropoxide complexesCalculated a highly exergonic reaction for an intramolecular MPV pathway with a low activation barrier.
Ring-Opening Polymerization (ROP)Al(OR)₃ (R = Me, ⁱPr, sBu) initiated polymerization of lactidesConfirmed a coordination-insertion mechanism and identified the rate-limiting transition state. Predicted reactivity trends for different lactide monomers. researchgate.net
Ring-Opening Copolymerization (ROCOP)(salph)AlCl/PPNCl catalyzed copolymerization of epoxides and anhydridesElucidated the mechanism and identified the ring-opening of the epoxide as the rate-determining step.

A significant advantage of DFT calculations is their ability to predict the activation energies (energy barriers) for different reaction steps. This allows for a quantitative comparison of competing reaction pathways and provides insights into the rate-determining step of a reaction.

For the intramolecular MPV reduction in an imino-phenolate aluminum complex, DFT calculations predicted a relatively low activation barrier for the hydride transfer, supporting the experimentally observed reaction. In contrast, for a related complex that did not undergo reduction, the calculations showed the reaction to be unfavorable both thermodynamically and kinetically.

In the study of lactide ROP, DFT was used to calculate the free-energy barriers for the initiation and propagation steps. researchgate.net The results indicated that the initiation rate was slightly slower in polar solvents and established a reactivity trend among different metals (Al < Sc < Y). researchgate.net Such predictions are crucial for the rational design of more efficient catalysts.

Machine-Learning Potentials (MLPs) are an emerging computational tool that combines the accuracy of quantum mechanical calculations with the efficiency of classical interatomic potentials. nih.gov MLPs are trained on large datasets of quantum mechanical data (often from DFT) and can then predict the energy and forces of atomic configurations with high accuracy and speed. nih.gov

This approach is particularly powerful for simulating large-scale and long-timescale phenomena, such as surface reactions and adsorption, which are often computationally prohibitive for direct DFT methods. While the development of general-purpose MLPs for elemental aluminum is an active area of research, aps.orgnih.gov specific applications to aluminum isopropoxide chemistry are beginning to appear.

A recent study utilized MLP calculations to investigate the adsorption mechanism of a related precursor, dimethylaluminum isopropoxide (DMAI), on a hydroxylated aluminum oxide (Al₂O₃) surface during atomic layer deposition (ALD). researchgate.netbwise.kr The MLP calculations revealed that the initial adsorption of DMAI is facile and that its reactivity is lower than that of the more common precursor trimethylaluminum (B3029685) (TMA), partly due to DMAI's tendency to exist as a dimer. researchgate.netbwise.kr The larger size and lower reactivity of the dimeric form were found to hinder its adsorption, especially on surfaces already partially covered by other species. researchgate.net These computational findings align well with experimental observations of lower growth per cycle in ALD processes using DMAI. researchgate.net

Analysis of Precursor Dimerization and its Impact on Surface Reactivity in ALD

The efficacy of aluminium isopropoxide and its derivatives as precursors in Atomic Layer Deposition (ALD) is intrinsically linked to their molecular state, specifically whether they exist as monomers or dimers under deposition conditions. acs.orgresearchgate.net The Lewis acidic nature of the aluminum atom in these precursors promotes dimerization, a phenomenon that significantly influences their reactivity with surfaces, a crucial aspect in the controlled, layer-by-layer growth characteristic of ALD. acs.orgresearchgate.net

Theoretical and computational studies, employing methods like density functional theory (DFT) and coupled cluster calculations, have been instrumental in elucidating the dimerization behavior of various aluminum-based ALD precursors. acs.orgresearchgate.net These studies help in determining the fraction of dissociated dimers under typical ALD pressures and temperatures. acs.orgresearchgate.net For instance, research indicates that while aluminum alkyls tend to be completely dissociated under ALD conditions, precursors like dimethylaluminum isopropoxide (DMAI) and tris(dimethylamido)aluminum (TDMAA) form stable dimers. acs.orgresearchgate.net The general structure of these dimers involves a four-membered ring that connects the two aluminum atoms and two atoms from the ligands. acs.org

The dimerization of precursors has a direct impact on their surface reactivity. The increased size and reduced reactivity of a dimeric precursor, such as DMAI, can impede its adsorption onto the substrate surface. researchgate.netresearchgate.net This steric hindrance can be a governing factor in achieving high deposition selectivity, a desirable attribute in area-selective ALD (AS-ALD). researchgate.net The lower reactivity of the dimer means that it is less likely to react with surface sites, particularly when the substrate is partially covered by other adsorbed species. researchgate.net This understanding is crucial for the rational design of ALD processes and for optimizing precursor chemistry for specific applications. acs.org

A comparative analysis of the propensity for dimerization among various precursors reveals that it is influenced by the nature of the ligands attached to the aluminum center. The trend for dimerization energies follows the order: alkoxy > amido > halogen > alkyl. researchgate.net This suggests that alkoxy-based precursors like aluminum isopropoxide have a high tendency to dimerize. researchgate.net

Precursor GroupDimerization Behavior under ALD ConditionsImpact on Reactivity
Aluminum Alkyls Completely dissociatedHigh reactivity
Chlorinated Aluminum Alkyls Exist as both monomers and dimers depending on temperature and pressureReactivity is condition-dependent
Dimethylaluminum Isopropoxide (DMAI) Forms stable dimersLower reactivity, sterically hindered
Tris(dimethylamido)aluminum (TDMAA) Forms stable dimersLower reactivity

Reaction Kinetics Investigations

The synthesis of this compound is a process governed by specific reaction kinetics, which are in turn influenced by a variety of factors. Understanding these kinetics is essential for optimizing the production of this important chemical compound.

Kinetic Studies of the Reaction between Aluminium and Isopropanol

The reaction between metallic aluminum and isopropanol to form this compound has been the subject of kinetic investigations. In one such study, where aluminum chloride (AlCl₃) was used as a catalyst, the reaction kinetics were found to be dependent on the relative amounts of the reactants. When aluminum was in excess, the reaction exhibited zero-order kinetics. scientific.netresearchgate.net Conversely, when isopropanol was in excess, the reaction order was determined to be 0.75. scientific.netresearchgate.net The study also noted the formation of corrosive pitting on the surface of the aluminum, suggesting a microbattery reaction mechanism. scientific.netresearchgate.net

Another kinetic study focused on the dissolution of aluminum from waste cans in isopropyl alcohol to synthesize aluminum isopropoxide. researchgate.net This research proposed a two-stage dissolution mechanism. The initial stage is controlled by the chemical reaction at the aluminum surface, which is then followed by a second stage controlled by the diffusion of reactants and products through an ash layer that forms on the surface. researchgate.net For the initial chemical reaction-controlled stage, the apparent activation energy was calculated to be 92.4 kJ/mol. researchgate.net

Factors Influencing Reaction Rates and Yields in Diverse Applications

Several factors have a significant impact on the rate and yield of the reaction to produce this compound. These factors are critical in both laboratory synthesis and industrial production. opentextbc.casavemyexams.comlibretexts.orgucf.edulibretexts.org

Key Factors Influencing Reaction Rate and Yield:

FactorInfluence on Reaction
Reactant Concentration Increasing the concentration of reactants generally increases the reaction rate. opentextbc.casavemyexams.comucf.edulibretexts.org In the synthesis of this compound, the reaction can be conducted with either an excess of aluminum or an excess of isopropanol, which affects the reaction order. scientific.netresearchgate.netguidechem.com
Physical State and Surface Area of Reactants As the reaction between solid aluminum and liquid isopropanol is heterogeneous, the surface area of the aluminum is a crucial factor. ucf.edulibretexts.org Using finely divided aluminum powder or flakes increases the available surface area for reaction, leading to a faster rate compared to large pieces of the metal. ucf.edu
Temperature The reaction rate typically increases with temperature. opentextbc.casavemyexams.comlibretexts.orgucf.edu The synthesis of this compound is often carried out at elevated temperatures, with the reaction between aluminum and isopropanol typically occurring at the reflux temperature of the alcohol. scientific.netresearchgate.net
Presence of a Catalyst Catalysts are often employed to initiate and accelerate the reaction. Commonly used catalysts include mercuric chloride, iodine, and aluminum chloride. scientific.netwikipedia.org The catalyst plays a role in disrupting the passivating oxide layer on the aluminum surface. scientific.net
Purity of Reactants The presence of impurities, particularly water in the isopropanol, can have a detrimental effect on the reaction. guidechem.com Trace amounts of water can significantly prolong the reaction time or even prevent it from occurring altogether, as it can lead to the formation of aluminum hydroxide (B78521). guidechem.com
Nature of the Alcohol The structure of the alcohol used also affects the reaction rate. Alcohols with longer and more branched carbon chains tend to react more slowly with aluminum. guidechem.com

Advanced Characterization Techniques Employed in Aluminium Isopropoxide Research

Microscopic and Morphological Characterization Techniques

Microscopy is fundamental to visualizing the materials synthesized from aluminium isopropoxide, revealing details from the micrometre scale down to the atomic level.

Scanning Electron Microscopy (SEM) is a pivotal technique for examining the surface topography and morphology of materials derived from this compound. It provides high-resolution images that reveal particle shape, size distribution, and surface texture.

In the synthesis of alumina (B75360) powders from this compound via the sol-gel method, SEM analysis shows the formation of irregularly shaped particles that constitute a disordered and heterogeneous structure. metall-mater-eng.commetall-mater-eng.com For more complex systems, such as the synthesis of ZSM-5 zeolites, the concentration of this compound has a direct impact on the final morphology. Research has demonstrated that as the quantity of this compound is reduced, the length of the resulting chain-like crystals decreases. researchgate.net Furthermore, when this compound is used as a precursor in atomic layer deposition (ALD), SEM imaging confirms the deposition of smooth, high-quality alumina films. aip.org The grain morphology of other materials, such as monophasic mullite (B73837) powder derived from a sol-gel route using this compound, has also been effectively studied using SEM. scispace.com

Table 1: Effect of this compound Quantity on ZSM-5-S Crystal Length

Amount of this compound (g)Approximate Length of Chain-like Crystal (µm)
0.252
0.151
0.0630.5
Data sourced from research on ZSM-5-S synthesis. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it indispensable for characterizing the internal structure, morphology, and growth of nanoparticles synthesized using this compound.

TEM has been instrumental in confirming the deposition of alumina on nanoparticles and in observing the morphology of the nanoparticles themselves. aip.org Studies have shown that the size of alumina nanoparticles can be influenced by the incorporation of dopants, with TEM micrographs indicating a decrease in particle size as dopant levels increase. researchgate.net For instance, the hydrolysis of this compound in specific microemulsions has been shown to produce amorphous aluminium oxide-hydroxide nanoparticles with mean sizes between 1.0 and 2.4 nm, as verified by TEM. nih.gov Similarly, the synthesis of CsPbBr₃/AlOₓ core/shell nanocrystals using this compound results in particles around 10 nm in size. frontiersin.org High-Resolution TEM (HRTEM) provides even greater detail, revealing interfacial layers, such as a thin layer of aluminium silicate (B1173343) formed between an alumina film and a silicon substrate when using a related precursor, dimethylaluminum isopropoxide. koreascience.kr

Atomic Force Microscopy (AFM) is a powerful tool for quantifying the surface topography and roughness of materials at the nanoscale without requiring a conductive sample. It is particularly useful for analyzing thin films produced from this compound.

When this compound is used as a precursor for the atomic layer deposition (ALD) of alumina, both SEM and AFM analyses confirm the deposition of smooth films. aip.org Research on low-temperature ALD has shown that the resulting alumina films are exceptionally smooth, with a root-mean-squared (RMS) roughness of only 4 ± 1 Å. researchgate.net AFM has also been employed to study the surface of alumina films grown on silicon substrates using dimethylaluminum isopropoxide, a derivative of this compound, revealing atomically flat and uniform surfaces. koreascience.kr The surface morphology of these films can exhibit a globular texture, as observed by AFM. iaea.org

Table 2: Surface Roughness of Alumina Films from Aluminium Alkoxide Precursors

Precursor SystemDeposition MethodSubstrateFindingRMS Roughness
This compoundALD-Smooth FilmsNot specified
Trimethylaluminum (B3029685)/H₂OLow-Temperature ALDSi(100)Very Smooth Films4 ± 1 Å
Dimethylaluminum Isopropoxide/H₂OALDH-terminated Si(001)Atomically Flat & UniformNot specified
Data compiled from studies on ALD of alumina. aip.orgkoreascience.krresearchgate.net

Thermal and Textural Analysis of Processed Materials

Understanding the thermal stability, phase transitions, and porous nature of materials derived from this compound is crucial for their application. Thermal and textural analysis methods provide this essential data.

Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, while Differential Thermal Analysis (DTA) detects temperature differences between a sample and a reference, revealing exothermic and endothermic events. Together, they provide a comprehensive understanding of the thermal decomposition and phase transitions of materials.

In the study of alumina powders produced from this compound, TGA and DTA are used to investigate thermal properties and have demonstrated the stability of the α-alumina phase at temperatures exceeding 1100°C. metall-mater-eng.commetall-mater-eng.com For more complex materials like mullite precursors synthesized via a sol-gel route with this compound, TGA has shown a significant mass loss of approximately 46% due to the removal of solvents and organic groups. scispace.com The corresponding DTA curve for this process reveals exothermic peaks that signify oxidative decomposition and the crystallization of the mullite phase. scispace.comresearchgate.net These techniques are routinely applied to characterize the thermal behavior of various γ-alumina nanoparticles derived from this compound. unirioja.es

The Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption and desorption of nitrogen gas on a material's surface, is the standard for determining the specific surface area, pore volume, and pore size distribution of porous materials.

This technique has been extensively used to characterize alumina synthesized from this compound. By controlling synthesis conditions, γ-alumina nanoparticles with very high specific surface areas, up to 351 m²/g, have been prepared. sid.ir The nitrogen adsorption/desorption isotherm for such materials is classified as type V, which is characteristic of materials with large pore volumes. sid.ir The pore size distribution is often narrow and falls within the mesopore range of 1 to 10 nm. sid.ir The textural properties are highly dependent on the synthesis and subsequent heat treatment conditions. For instance, studies have reported specific surface areas for alumina powders ranging from 74.9 to 156.3 m²/g, with pore diameters between 6.5 and 9.4 nm and pore volumes from 0.082 to 0.305 cm³/g. metall-mater-eng.commetall-mater-eng.com Other preparations of γ‐Al2O3 have yielded a BET surface area of 77.58 m² g⁻¹ with an average pore diameter of 3.7 nm. researchgate.net

Table 3: Textural Properties of Alumina Derived from this compound

Alumina TypeSynthesis MethodSpecific Surface Area (m²/g)Pore Diameter (nm)Pore Volume (cm³/g)Isotherm Type
γ-Alumina NanoparticlesSol-Gel3511-10 (peak at 2.1)>600 cm³/g (N₂)V
Alumina PowdersSol-Gel74.9 - 156.36.5 - 9.40.082 - 0.305Not specified
γ-AluminaNot specified77.583.7Not specifiedNot specified
γ-Alumina NanoparticlesSol-Gel339 - 351Not specifiedNot specifiedNot specified
Data compiled from various studies on alumina synthesis. metall-mater-eng.commetall-mater-eng.comunirioja.essid.irresearchgate.net

Specialized Analytical Techniques for Advanced Characterization

To probe the intricate details of reactions and materials involving this compound, researchers employ a suite of specialized analytical techniques. These methods offer unique capabilities for in-situ analysis, polymer characterization, and precise elemental composition determination.

In-situ mass spectrometry is a powerful tool for analyzing the gas-phase species present during chemical processes, offering real-time insights into reaction mechanisms. In the context of this compound (often abbreviated as TIPA for triisopropoxyaluminium) research, particularly in Atomic Layer Deposition (ALD) of alumina (Al₂O₃) thin films, in-situ mass spectrometry plays a crucial role in understanding the surface reactions.

During the ALD process, which involves sequential pulses of the precursor and a reactant (like water), mass spectrometry is used to monitor the byproducts. For instance, in an atmospheric pressure ALD (AP-ALD) system, when water is pulsed into the reactor after a TIPA pulse, the mass spectrometer detects the emergence of isopropanol (B130326). aip.org This observation is critical as it confirms that the deposition of Al₂O₃ proceeds via a ligand exchange reaction between the adsorbed TIPA molecules and water. researchgate.net The reaction can be represented as:

Al(O-i-Pr)₃ + 3H₂O → Al(OH)₃ + 3(i-Pr)OH

Subsequently, the aluminium hydroxide (B78521) decomposes to form alumina.

Furthermore, the absence of certain molecules in the mass spectrum provides equally valuable information. The lack of propene peaks, for example, indicates that the deposition is not occurring through the decomposition of the this compound precursor. aip.org This distinction is vital for achieving the layer-by-layer growth characteristic of ALD and ensuring high-quality films.

In studies comparing different aluminium precursors, such as dimethylaluminum isopropoxide (DMAI), quadrupole mass spectrometry (QMS) has been used to identify reaction products. During the DMAI dose in both plasma-enhanced and thermal ALD, methane (B114726) (CH₄) and isopropanol (HOiPr) were detected as byproducts, confirming the reaction pathways. tue.nl

Table 1: In-situ Mass Spectrometry Findings for this compound in ALD

PrecursorReactantDetected ByproductsInferred Reaction Mechanism
This compound (TIPA)WaterIsopropanolLigand Exchange
Dimethylaluminum Isopropoxide (DMAI)WaterMethane, IsopropanolLigand Exchange
Dimethylaluminum Isopropoxide (DMAI)O₂ PlasmaCarbon Dioxide, WaterCombustion-like reactions

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is an indispensable technique for characterizing polymers. wikipedia.org It separates molecules based on their size or hydrodynamic volume, allowing for the determination of crucial parameters like number average molecular weight (Mₙ), weight average molecular weight (Mₙ), and the polydispersity index (PDI or Mₙ/Mₙ). wikipedia.orgfraunhofer.de This information is fundamental to understanding the kinetics and mechanism of polymerization reactions.

In research where this compound is used as an initiator for ring-opening polymerization, GPC is employed to analyze the resulting polymers. For example, in the polymerization of L,L-lactide initiated by this compound, GPC results have been instrumental in elucidating the "living" character of the polymerization. acs.org The data reveals that the initiation is fast and quantitative, with each isopropoxy group of the initiator starting the growth of a macromolecule. The molecular weight of the polymer increases linearly with the monomer-to-initiator ratio, and the polydispersity index remains narrow, which are hallmarks of a living polymerization.

The kinetics of L,L-lactide polymerization initiated with either the trimeric (A₃) or tetrameric (A₄) form of this compound have been followed by GPC. acs.org These measurements have shown that the different oligomeric forms of the initiator react at different rates.

Table 2: GPC Data for Poly(L,L-lactide) Initiated by this compound Trimer (A₃)

ParameterFindingSignificance
InitiationFast and quantitativeEfficient use of the initiator
Macromolecule GrowthOne macromolecule per -OⁱPr groupControlled polymerization
Active Center ConcentrationRemains constantLiving character of the process
Molecular Weight (M̄ₙ)Increases linearly with conversionControlled molecular weight
Polydispersity Index (M̄ₙ/M̄ₙ)NarrowUniform polymer chains

Time-of-Flight Elastic Recoil Detection (ToF-ERD) is a high-sensitivity ion beam analysis technique used for the quantitative determination of elemental composition and their depth profiles in thin films. measurlabs.commdpi.com It is particularly valuable for detecting light elements, including hydrogen, which is a significant advantage over many other analytical methods. measurlabs.com

In the study of Al₂O₃ films deposited using this compound as a precursor, ToF-ERD provides precise compositional data. For instance, ToF-ERD analysis was performed on Al₂O₃ films deposited by both thermal and plasma-enhanced ALD at different temperatures. aip.org The measurements were carried out using a 1.7 MV Pelletron accelerator with an 11.915 MeV ⁷⁹Br⁶⁺ ion beam. aip.org

The results from ToF-ERD confirmed the low carbon content in the films, with thermal ALD films showing carbon levels of only 0.4 at. % and 1.0 at. % for high-temperature (275 °C) and low-temperature (150 °C) depositions, respectively. aip.org A significant finding from ToF-ERD was the detection of high hydrogen concentrations, up to 24 at. %, in films deposited at lower temperatures. aip.org This technique allows for the creation of depth profiles, showing the distribution of each element throughout the thickness of the film.

Table 3: ToF-ERD Analysis of Al₂O₃ Films from this compound

Deposition MethodDeposition Temperature (°C)Carbon Content (at. %)Hydrogen Content (at. %)
Thermal ALD1501.0High (up to 24)
Thermal ALD2750.4Lower
O₂ Plasma-Enhanced ALD150--
O₂ Plasma-Enhanced ALD275--

Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a technique used in conjunction with electron microscopy to perform elemental analysis. thermofisher.com It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when the sample is bombarded with an electron beam. jeol.com A key application of EDX is elemental mapping, which provides a visual representation of the spatial distribution of different elements within the sample. jeol.com

In materials science research involving this compound, EDX is frequently used to confirm the composition and homogeneity of synthesized materials. For example, in the synthesis of mesoporous γ-alumina with incorporated metal oxides, where this compound is a precursor, EDX elemental mapping has been used to verify the uniform distribution of the incorporated metal species. mdpi.com

In one study, the elemental mapping of an iron-containing alumina sample (Al-Fe₁₀-3) showed that the iron species were uniformly distributed throughout the sample. mdpi.com Similarly, for copper-containing alumina, EDX mapping confirmed the even distribution of copper. This is crucial for applications where the uniform dispersion of active sites is essential for catalytic performance. EDX spectra provide quantitative data on the elemental composition, which can be compared with the expected values based on the synthesis parameters. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Catalyst Systems and Heterogenization Strategies

The utility of aluminium isopropoxide as a catalyst, particularly in Meerwein-Ponndorf-Verley (MPV) reductions and Oppenauer oxidations, is well-established. wikipedia.orgcommonorganicchemistry.com However, homogeneous catalysis presents challenges in catalyst separation and reusability. rsc.org Future research is heavily focused on overcoming these limitations through the development of innovative catalyst systems and heterogenization strategies.

A primary research avenue involves immobilizing this compound onto solid supports, transforming it into a heterogeneous catalyst that is easily separable and recyclable. rsc.org Studies have successfully grafted this compound onto various mesoporous supports, including silica (B1680970) (SiO₂), titania (TiO₂), and gamma-alumina (γ-Al₂O₃). rsc.orgrsc.orgnih.gov These heterogenized catalysts have demonstrated excellent activity and high selectivity, with performance comparable to their homogeneous counterparts. rsc.orgresearchgate.net The catalyst supported on SiO₂ has shown particularly high activity, attributed to the support's higher surface area and large pore structure, which allows for better dispersion of the catalyst and improved access for reactants. rsc.orgnih.gov

Recent research has explored the functionalization of supports to further enhance catalytic performance. For instance, modifying magnesium oxide (MgO) supports with octadecyltrichlorosilane (B89594) (OTES) or dibromobutane (DBB) has been shown to significantly boost the catalytic activity of grafted this compound in hydrogen-transfer reactions. rsc.orgmanchester.ac.uk The OTES-modified MgO created a porous "nest-like" structure with a vastly increased surface area, while the DBB modification resulted in a "brush-like" morphology that reduced steric hindrance. rsc.orgmanchester.ac.uk The Al-DBB-MgO catalyst, in particular, achieved the highest turnover frequency (TOF) and showed excellent stability over multiple cycles. nih.govmanchester.ac.uk These findings underscore the critical role of support engineering in designing next-generation heterogenized catalysts. rsc.orgmanchester.ac.uk

Support MaterialModificationKey FindingsReusabilityReference(s)
SiO₂ NoneHigher activity compared to γ-Al₂O₃ and TiO₂ supports due to larger surface area (408 m²/g after grafting).Retained >90% activity after 5 cycles with no catalyst leaching detected. rsc.orgrsc.orgnih.gov
γ-Al₂O₃ NoneGood activity and selectivity, comparable to the homogeneous catalyst.Remained very active after 5 cycles. rsc.orgnih.gov
TiO₂ NoneDemonstrated good catalytic activity and high selectivity for desired alcohol products.Showed excellent stability and reusability. rsc.org
MgO OTESCreated a porous "nest-like" structure with a surface area of 84.3 m²/g.TOF dropped by ~14% after 5 cycles. rsc.orgmanchester.ac.uk
MgO DBBFormed a "brush-like" morphology, leading to the highest TOF due to enhanced substrate adsorption and reduced steric hindrance.No obvious change in TOF after 5 reduction cycles. rsc.orgmanchester.ac.uk

Tailoring Material Properties for Specific Advanced Technological Applications

This compound is a crucial precursor in materials science, enabling the synthesis of advanced materials with precisely controlled properties for a wide array of technological applications. credenceresearch.com Its role extends from creating high-purity ceramics and thin films to fabricating complex composite structures.

One of the most significant applications is in the production of high-purity alumina (B75360) (Al₂O₃) through sol-gel processes. mdpi.comprocurementresource.com This high-purity alumina is essential for manufacturing specialized products such as advanced ceramics, dental cements, and catalyst supports. researchgate.net Future work in this area focuses on refining hydrolysis and calcination conditions to control the particle size and morphology of the resulting alumina powders with nanoscale precision. mdpi.com

Another promising frontier is the synthesis of polymer-derived ceramics. By mixing this compound with polysilazanes, researchers can create silicon-aluminium-carbon-nitrogen-oxygen (SiAlCNO) ceramics. asme.orggrafiati.com These materials exhibit exceptional resistance to oxidation at high temperatures, making them ideal for applications such as environmental barrier coatings, matrices for composites, and high-temperature fibers for the aerospace and automotive industries. credenceresearch.comasme.org

Application AreaTechnologyRole of this compoundTailored Property/AdvantageReference(s)
Advanced Materials High-Purity Alumina SynthesisPrecursor for Al₂O₃ via sol-gel and hydrolysis methods.Produces high-purity (≥99.99%) alumina with controlled particle size (274–832 nm). mdpi.com
Electronics / Coatings Atomic Layer Deposition (ALD)Safer, stable aluminium source for Al₂O₃ thin films.Enables deposition of high-quality, conformal films for barriers and encapsulation. aip.orgjyu.fi
Energy Lithium-Ion BatteriesPrecursor for ALD coating on electrodes.Enhances cycling stability and performance of batteries. sigmaaldrich.com
High-Temp Materials Polymer-Derived CeramicsPrecursor mixed with polysilazane to form SiAlCNO.Creates ceramics with superior high-temperature oxidation resistance. asme.orggrafiati.com
Catalysis Nanosized ZeolitesPrecursor material for the fabrication of SAPO-34 zeolites.Results in a 4-fold increase in catalytic lifetime and higher selectivity. sigmaaldrich.com

Integration of Computational and Experimental Approaches for Rational Design and Reaction Control

The synergy between computational modeling and experimental investigation is becoming indispensable for the rational design of catalysts and the precise control of reactions involving this compound. This integrated approach accelerates discovery by providing deep mechanistic insights that are often difficult to obtain through experiments alone.

In the field of ALD, for example, combined theoretical and experimental studies have been crucial for understanding the surface chemistry of this compound (referred to as ATIP in some studies). researchgate.net Density Functional Theory (DFT) calculations, coupled with in-situ mass spectrometry, have elucidated the reaction mechanism, showing that film formation primarily occurs via ligand exchange reactions during the water pulse, while the ATIP pulse involves precursor adsorption and dissociation. researchgate.net Such insights are vital for optimizing ALD process parameters and for designing new, more efficient heteroleptic precursors. researchgate.net

Computational chemistry is also used to study fundamental reaction pathways. Ab initio calculations have been employed to investigate the hydration of aluminum oxide anion clusters, which are relevant to the initial stages of alumina formation from alkoxide precursors. researchgate.net These studies have successfully mapped reaction mechanisms, identified four-membered transition states, and calculated reaction energetics, providing a molecular-level understanding of the process. researchgate.net This knowledge is foundational for achieving greater control over the synthesis of alumina-based materials with desired properties.

The concept of "rational design" is explicitly demonstrated in the development of advanced catalysts. By understanding the hydrophobic and hydrophilic nature of catalyst supports, researchers can rationally design materials with enhanced stability. For instance, creating hydrophobic mesoporous silica supports has been shown to improve the stability of grafted this compound catalysts, particularly in the presence of water. nih.govresearchgate.net This targeted approach, guided by both experimental data and theoretical principles, represents a powerful strategy for developing robust and efficient catalytic systems. acs.org

Research AreaIntegrated ApproachKey Insight or OutcomeReference(s)
Atomic Layer Deposition (ALD) DFT calculations combined with in-situ mass spectrometry.Elucidated the surface reaction mechanism of the ATIP precursor, showing ligand exchange occurs during the water pulse. researchgate.net
Catalyst Development Experimental synthesis and testing guided by theoretical principles of material properties.Rational design of hydrophobic mesoporous silica supports to enhance the stability of heterogenized this compound catalysts. nih.govresearchgate.net
Fundamental Chemistry Ab initio calculations combined with ion trap mass spectrometry.Revealed reaction mechanisms and energetics for the hydration of aluminum oxide anion clusters, identifying transition states. researchgate.net

Exploration of Sustainable Synthesis and Application Pathways for this compound

In line with the principles of green chemistry, significant research efforts are directed toward developing sustainable methods for both the synthesis and application of this compound. credenceresearch.comprocurementresource.com The goal is to minimize environmental impact by reducing waste, eliminating hazardous reagents, and utilizing renewable or waste feedstocks.

Historically, the synthesis of this compound often relied on toxic catalysts such as mercury(II) chloride. researchgate.netresearchgate.net Modern research focuses on replacing these hazardous materials with safer alternatives. Anhydrous aluminum trichloride (B1173362) has been successfully used as a hazardless catalyst, and other methods employ dual initiator systems to avoid traditional metal salt catalysts altogether. researchgate.net Another key strategy is waste valorization, where industrial byproducts like aluminum dross are used as the starting material for synthesis, providing a circular economy pathway. researchgate.net Furthermore, innovative processes have been developed where the reaction mass from a previous synthesis batch is used as a catalyst for subsequent reactions, significantly reducing waste.

On the application side, the push for sustainability is equally strong. The development of heterogenized, recyclable catalysts, as discussed previously, is a cornerstone of green chemistry applications for this compound, as it prevents the loss of the catalyst and simplifies product purification. rsc.orgrsc.org The compound also enables solvent-less reactions, which minimizes waste and energy consumption. procurementresource.com

This compound is also a key component in the broader shift toward green technologies. It serves as a precursor in the green synthesis of high-purity alumina, a process that avoids toxic byproducts. mdpi.com Its role in producing bio-based materials, renewable energy technologies, and other environmentally friendly chemicals is expanding, driven by increasing environmental concerns and the demand for sustainable manufacturing processes. credenceresearch.com

Sustainability AspectTraditional Method/ChallengeSustainable ApproachBenefitReference(s)
Synthesis Catalyst Use of toxic mercury(II) chloride.Replacement with anhydrous aluminum trichloride or dual initiator systems.Elimination of hazardous reagents. researchgate.net
Starting Material Use of pure aluminium.Synthesis from industrial aluminum dross.Waste valorization and recycling of industrial byproducts. researchgate.net
Process Efficiency Use of external catalysts for each batch.Reusing the reaction mass from a prior synthesis as a catalyst.Reduction of chemical waste and improved atom economy.
Catalyst Application Homogeneous catalysis with difficult separation.Heterogenization on solid supports (e.g., SiO₂, MgO).Enables easy catalyst recovery, reusability, and reduced waste. rsc.orgrsc.org
Green Materials Conventional material synthesis.Use as a precursor in green synthesis of high-purity alumina and bio-based materials.Environmentally friendly production of advanced materials. credenceresearch.commdpi.com

Q & A

Q. What are the standard protocols for synthesizing aluminium isopropoxide, and how can purity be validated?

this compound is typically synthesized via the reaction of aluminium metal with anhydrous isopropanol under reflux, catalyzed by mercury(II) chloride to prevent oxide formation . Post-synthesis, purity is assessed using:

  • Thermogravimetric analysis (TGA) to confirm thermal stability up to 119°C (melting point).
  • FT-IR spectroscopy to identify characteristic Al-O and isopropoxide C-O stretching bands (~950–1050 cm⁻¹).
  • Elemental analysis to verify stoichiometry (C₉H₂₁O₃Al). Storage must be in anhydrous conditions (e.g., desiccators) to prevent hydrolysis .

Q. How does this compound act as a catalyst in Meerwein-Ponndorf-Verley (MPV) reductions?

In MPV reductions, this compound facilitates hydrogen transfer from the secondary alcohol (e.g., isopropanol) to ketones or aldehydes, forming primary alcohols. Key considerations:

  • Solvent selection : Toluene or benzene enhances reaction efficiency due to non-polarity .
  • Stoichiometry : A 1:3 molar ratio of this compound to substrate ensures complete reduction.
  • Side reactions : Hydrolysis byproducts (e.g., Al(OH)₃) can be minimized by excluding moisture .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and flame-resistant lab coats are mandatory due to flammability (flash point: 46°C) and skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of this compound-mediated reactions?

  • Rate determination : Monitor reaction progress via gas chromatography (GC) or NMR to track substrate consumption.
  • Isotopic labeling : Use deuterated isopropanol (iPrOD) to confirm hydrogen transfer pathways.
  • Computational modeling : Density functional theory (DFT) can predict transition states and activation energies . Example contradiction: Discrepancies in reported rate constants may arise from solvent polarity effects or trace moisture .

Q. What strategies resolve contradictions in catalytic efficiency across studies?

Conflicting data (e.g., variable yields in ester reductions) often stem from:

  • Impurity profiles : Residual aluminium metal or hydroxides alter reactivity. Purify via vacuum sublimation .
  • Reaction conditions : Temperature gradients (>100°C) may decompose the catalyst. Optimize using controlled heating mantles.
  • Analytical methods : Cross-validate results with multiple techniques (e.g., GC, HPLC, and kinetic assays) .

Q. How can this compound’s hydrolysis products be analyzed quantitatively?

Hydrolysis produces Al(OH)₃ and isopropanol. Methodological steps:

  • Gravimetric analysis : Filter and weigh Al(OH)₃ precipitates.
  • Gas chromatography-mass spectrometry (GC-MS) : Quantify isopropanol yield.
  • pH monitoring : Track H⁺ generation (pH drops) to correlate hydrolysis extent with reaction time .

Q. What experimental designs optimize this compound’s recyclability in green chemistry?

  • Solvent-free systems : Use excess substrate (e.g., cyclohexanone) as the reaction medium to minimize waste.
  • Supported catalysts : Immobilize this compound on mesoporous silica to enhance recovery and reuse.
  • Lifecycle analysis (LCA) : Compare energy/atom economy of traditional vs. immobilized catalyst systems .

Data Analysis and Reproducibility

Q. How should researchers document this compound-based experiments for reproducibility?

Follow the Beilstein Journal’s guidelines:

  • Detailed procedures : Specify catalyst activation steps (e.g., drying at 80°C under vacuum).
  • Supporting information : Include raw spectral data (e.g., NMR peaks) and error margins for yields.
  • Control experiments : Test reactions without catalyst or under inert atmospheres to confirm role of this compound .

Q. What statistical methods validate reproducibility in this compound studies?

  • Triplicate trials : Report mean yields with standard deviations.
  • ANOVA testing : Identify variance sources (e.g., batch-to-batch catalyst purity).
  • Correlation matrices : Link reaction parameters (temperature, solvent polarity) to outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.